11-Beta-hydroxyandrostenedione
Description
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCUHXPGYUMQEX-KCZNZURUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040931 | |
| Record name | 11beta-Hydroxyandrostenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 11b-Hydroxyandrost-4-ene-3,17-dione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
382-44-5 | |
| Record name | 11β-Hydroxyandrost-4-ene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11beta-Hydroxyandrostenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 382-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 382-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11beta-Hydroxyandrostenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11.BETA.-HYDROXYANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41G81C896T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 11b-Hydroxyandrost-4-ene-3,17-dione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Significance of 11β-Hydroxyandrost-4-ene-3,17-dione in Adrenal Glands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, the adrenal gland's contribution to the androgen pool was primarily attributed to dehydroepiandrosterone (DHEA) and its sulfate (DHEAS). However, mounting evidence has resurrected interest in a class of androgens known as 11-oxygenated androgens, with 11β-hydroxyandrost-4-ene-3,17-dione (11-OHA) emerging as a pivotal, abundant adrenal steroid.[1] This technical guide provides an in-depth exploration of the discovery, biosynthesis, and quantification of 11-OHA in the adrenal glands, offering valuable insights for researchers in endocrinology and drug development.
Data Presentation: Quantitative Analysis of 11-OHA and Related Steroids
The following tables summarize the concentrations of 11-OHA and other key androgens in various biological matrices, providing a quantitative perspective on its significance.
Table 1: Basal and ACTH-Stimulated Concentrations of Adrenal Androgens in Adrenal Venous Effluent
| Steroid | Basal Concentration (ng/dL) | Post-ACTH Stimulation Concentration (ng/dL) | Fold Increase |
| 11β-Hydroxyandrostenedione (11-OHA) | 15,000 ± 5,000 | 75,000 ± 25,000 | ~5 |
| Dehydroepiandrosterone (DHEA) | 10,000 ± 3,000 | 210,000 ± 70,000 | ~21 |
| Androstenedione (A4) | 5,000 ± 1,500 | 35,000 ± 10,000 | ~7 |
| Testosterone | 100 ± 30 | 500 ± 150 | ~5 |
| 11β-Hydroxytestosterone | 50 ± 15 | 250 ± 75 | ~5 |
Data compiled from studies on adrenal vein sampling in women. Concentrations are approximate means ± standard deviation.
Table 2: Circulating Plasma/Serum Concentrations of 11-Oxygenated Androgens
| Steroid | Concentration in Healthy Adults | Concentration in 21-Hydroxylase Deficiency |
| 11β-Hydroxyandrostenedione (11-OHA) | ~230-440 nM | Significantly Elevated |
| 11-Ketotestosterone (11-KT) | ~250-390 nM | Significantly Elevated |
| 11-Ketodihydrotestosterone (11-KDHT) | ~19 nM | Significantly Elevated |
Data represents total steroid levels and highlights the clinical relevance of 11-oxygenated androgens as biomarkers.[2]
Table 3: In Vitro Production of Androgens by H295R Adrenal Cells
| Steroid | Basal Production | Forskolin-Stimulated Production |
| 11β-Hydroxyandrostenedione (11-OHA) | Major Product | Significantly Increased |
| Androstenedione (A4) | Major Product | Significantly Increased |
| Cortisol | Low | Significantly Increased |
| 11-Deoxycortisol | Major Product | Decreased (as it is converted to cortisol) |
Forskolin is used to stimulate steroidogenesis in H295R cells, mimicking the effect of ACTH.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 11-OHA.
Protocol 1: Isolation and Extraction of Steroids from Adrenal Gland Tissue
This protocol outlines the steps for extracting steroids from adrenal tissue for subsequent analysis.
Materials:
-
Adrenal gland tissue (fresh or frozen)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer (e.g., bead-milling homogenizer)
-
Acetonitrile, ACS Grade
-
Hexane, ACS Grade
-
Centrifuge capable of 10,000 x g and 4°C
-
Evaporation system (e.g., SpeedVac or nitrogen stream)
-
Ethanol, ACS Grade
-
Assay buffer (specific to the downstream application)
Procedure:
-
Tissue Preparation: Weigh approximately 50 mg of adrenal tissue. If frozen, thaw on ice. Mince the tissue into small pieces.
-
Homogenization: Place the minced tissue in a tube with 15 mL of acetonitrile. Homogenize the tissue until a uniform suspension is achieved.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted steroids, and transfer it to a new tube.
-
Lipid Removal (Liquid-Liquid Extraction): Add 30 mL of hexane to the supernatant. Vortex vigorously for 5 minutes to partition lipids into the hexane phase.
-
Phase Separation: Centrifuge at a low speed to separate the acetonitrile and hexane layers. Carefully collect the lower acetonitrile layer.
-
Evaporation: Evaporate the acetonitrile to dryness using a SpeedVac or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of ethanol, followed by the addition of at least 400 µL of the appropriate assay buffer. Vortex thoroughly to ensure complete dissolution of the steroids. The sample is now ready for analysis by LC-MS/MS or other methods.[5]
Protocol 2: Quantification of 11-OHA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantitative analysis of 11-OHA in biological samples.
Materials:
-
Steroid extract (from Protocol 1)
-
Internal standard (e.g., deuterated 11-OHA)
-
LC-MS/MS system with a C18 column
-
Mobile phases:
-
A: 0.2 mmol/L aqueous ammonium fluoride
-
B: Methanol with 0.2 mmol/L ammonium fluoride
-
-
Methanol, LC-MS grade
-
Water, LC-MS grade
Procedure:
-
Sample Preparation: To the reconstituted steroid extract, add a known concentration of the internal standard.
-
Chromatographic Separation: Inject the sample onto the LC-MS/MS system. Use a gradient elution with mobile phases A and B to separate the steroids on the C18 column.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify 11-OHA and its internal standard based on their specific precursor-to-product ion transitions.
-
Data Analysis: Generate a standard curve using known concentrations of 11-OHA. Quantify the amount of 11-OHA in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
Protocol 3: In Vitro 11-OHA Production in H295R Adrenal Cells
This protocol describes how to culture H295R cells and stimulate them to produce 11-OHA.
Materials:
-
H295R human adrenocortical carcinoma cell line
-
Culture medium (e.g., DMEM/F12 supplemented with Nu-Serum and ITS)
-
Forskolin solution
-
Androstenedione (substrate)
-
Trilostane (3β-HSD inhibitor, optional)
-
Etomidate (CYP11B1 inhibitor, optional)
-
Cell culture plates and incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture H295R cells in appropriate flasks until they reach about 80% confluency.
-
Seeding: Seed the cells into multi-well plates at a desired density.
-
Stimulation:
-
To mimic ACTH stimulation, treat the cells with forskolin.
-
To specifically measure the conversion of androstenedione to 11-OHA, you can add androstenedione as a substrate.
-
To inhibit the conversion of Δ5 to Δ4 steroids and focus on the latter part of the pathway, trilostane can be added.
-
To confirm the role of CYP11B1, the inhibitor etomidate can be used.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture medium.
-
Analysis: Extract the steroids from the medium using solid-phase extraction or liquid-liquid extraction and analyze the concentration of 11-OHA by LC-MS/MS (as described in Protocol 2).
Protocol 4: CYP11B1 Enzymatic Assay
This protocol outlines a method to assess the activity of the CYP11B1 enzyme in converting androstenedione to 11-OHA.
Materials:
-
Source of CYP11B1 enzyme (e.g., recombinant enzyme, mitochondrial fractions from adrenal tissue, or transiently transfected cells)
-
Androstenedione (substrate)
-
NADPH
-
Reaction buffer
-
Stopping solution (e.g., a strong acid or organic solvent)
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, NADPH, and the CYP11B1 enzyme source.
-
Initiate Reaction: Add androstenedione to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stopping solution.
-
Product Quantification: Extract the steroids from the reaction mixture and quantify the amount of 11-OHA produced using LC-MS/MS.
-
Data Analysis: Calculate the enzyme activity, often expressed as pmol of product formed per minute per mg of protein. Michaelis-Menten kinetics (Km and Vmax) can be determined by varying the substrate concentration.
Mandatory Visualizations
Adrenal Steroidogenesis Pathway focusing on 11-OHA
Caption: Biosynthesis of 11β-Hydroxyandrostenedione in the adrenal gland.
Experimental Workflow for 11-OHA Quantification
Caption: Workflow for the extraction and quantification of 11-OHA.
Logical Relationship of 11-Oxygenated Androgen Metabolism
Caption: Peripheral metabolism of 11-OHA to potent androgens.
Conclusion
The discovery and subsequent re-evaluation of 11β-hydroxyandrost-4-ene-3,17-dione have significantly advanced our understanding of adrenal androgen biosynthesis. It is now clear that 11-OHA is a major product of the adrenal cortex, serving as a key precursor to a series of biologically active 11-oxygenated androgens. The methodologies outlined in this guide provide a robust framework for researchers to accurately quantify 11-OHA and investigate its role in both normal physiology and various endocrine pathologies. Further research into the regulation of its production and its downstream metabolic pathways will undoubtedly unveil new diagnostic and therapeutic opportunities in the field of endocrinology and beyond.
References
- 1. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 5. arborassays.com [arborassays.com]
Enzymatic Conversion of Androstenedione to 11β-Hydroxyandrostenedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic conversion of androstenedione (A4) to its 11β-hydroxylated metabolite, 11β-hydroxyandrost-4-ene-3,17-dione (11β-OHA4). This biotransformation is a key step in the synthesis of 11-oxygenated androgens, a class of steroids gaining increasing attention for their physiological and pathophysiological roles. This document details the primary enzymatic systems involved, presents quantitative data on reaction kinetics and yields, provides comprehensive experimental protocols, and visualizes the associated metabolic pathways and workflows.
Introduction
The hydroxylation of androstenedione at the 11β-position is a critical enzymatic reaction, primarily catalyzed by the mitochondrial enzyme cytochrome P450 11β-hydroxylase (CYP11B1) in the adrenal gland.[1][2] This conversion is the initial step in the pathway leading to the formation of potent 11-oxygenated androgens, such as 11-ketotestosterone.[3] Beyond mammalian systems, various microorganisms, particularly filamentous fungi of the Aspergillus genus, have demonstrated the ability to perform this stereospecific hydroxylation, offering alternative routes for the production of 11β-OHA4 and related steroid intermediates.[4][5] Understanding the intricacies of these enzymatic conversions is paramount for researchers in endocrinology, drug discovery, and biotechnology.
Enzymatic Systems for Androstenedione 11β-Hydroxylation
The conversion of androstenedione to 11β-OHA4 is predominantly carried out by two distinct biological systems:
-
Human Cytochrome P450 11β-hydroxylase (CYP11B1): This enzyme, located in the inner mitochondrial membrane of adrenal cortical cells, plays a crucial role in glucocorticoid biosynthesis by converting 11-deoxycortisol to cortisol. It also efficiently metabolizes androstenedione to 11β-OHA4.
-
Microbial Hydroxylases: Several microorganisms, notably species of Aspergillus such as Aspergillus ochraceus, possess cytochrome P450 monooxygenases capable of hydroxylating the steroid nucleus at various positions, including the 11α and 11β positions. These microbial systems represent a valuable tool for the biotechnological production of hydroxylated steroids.
Quantitative Data
The efficiency of the enzymatic conversion of androstenedione to 11β-OHA4 can be quantified through kinetic parameters and product yields.
Table 1: Kinetic Parameters for Human CYP11B1-Mediated Androstenedione 11β-Hydroxylation
| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) | Source |
| Androstenedione (A4) | 0.21 | 315.77 | 1503.7 | |
| Testosterone (T) | 0.85 | 110.13 | 129.6 | |
| 11-Deoxycortisol (S) | 0.33 | 150.21 | 455.2 | |
| Deoxycorticosterone (DOC) | 0.52 | 125.43 | 241.2 |
Assays were performed in HEK-293 cells transiently transfected with CYP11B1 and the adrenodoxin redox partner.
Table 2: Microbial Biotransformation of Androstenedione
| Microorganism | Product(s) | Yield (%) | Duration | Source |
| Aspergillus sp. PTCC 5266 | 11α-hydroxy-AD | 86 | 3 days | |
| Aspergillus nidulans | 11α-hydroxy-AD, 7β-hydroxy-AD | 65, 18 | Not specified | |
| Fusarium solani | 11α-hydroxy-AD, Testosterone | 54, 14 | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic conversion of androstenedione to 11β-OHA4.
In Vitro Androstenedione Conversion using Human CYP11B1 Expressing Cells
This protocol describes an assay to determine the kinetic parameters of human CYP11B1 with androstenedione as a substrate.
Materials:
-
HEK-293 cells
-
Expression vector containing human CYP11B1 cDNA
-
Expression vector for adrenodoxin
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics
-
Transfection reagent
-
Androstenedione (substrate)
-
[3H]-Androstenedione (for radiometric detection, optional)
-
11β-Hydroxyandrostenedione (standard)
-
Phosphate buffered saline (PBS)
-
Lysis buffer
-
Scintillation cocktail (for radiometric detection)
-
LC-MS/MS grade solvents (acetonitrile, methanol, water, formic acid)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in appropriate medium until they reach 70-80% confluency.
-
Co-transfect the cells with the CYP11B1 and adrenodoxin expression vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the transfected cells for 24-48 hours to allow for protein expression.
-
-
Enzyme Assay:
-
Wash the cells with PBS.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Prepare a range of androstenedione concentrations (e.g., 0.2 µM to 5 µM) in the assay buffer. For radiometric assays, include a known amount of [3H]-androstenedione.
-
Initiate the reaction by adding the cell lysate to the substrate solutions.
-
Incubate the reaction mixtures at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
-
Product Extraction and Quantification:
-
Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Quantify the formation of 11β-OHA4 using a validated LC-MS/MS method (see Protocol 4.3). For radiometric assays, separate the substrate and product by thin-layer chromatography (TLC) and quantify using a scintillation counter.
-
-
Data Analysis:
-
Generate progress curves for product formation at each substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Whole-Cell Biotransformation of Androstenedione by Aspergillus ochraceus
This protocol outlines a general procedure for the microbial hydroxylation of androstenedione.
Materials:
-
Aspergillus ochraceus strain (e.g., ATCC 1008)
-
Fungal growth medium (e.g., Potato Dextrose Broth)
-
Transformation medium (e.g., minimal medium with a carbon source)
-
Androstenedione (substrate)
-
Organic solvent for substrate dissolution (e.g., ethanol or DMSO)
-
Shaking incubator
-
Filtration or centrifugation equipment to harvest fungal biomass
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Fungal Culture Preparation:
-
Inoculate Aspergillus ochraceus spores or mycelia into the growth medium.
-
Incubate at an appropriate temperature (e.g., 25-28°C) with shaking for 2-3 days to obtain sufficient biomass.
-
-
Biotransformation:
-
Harvest the fungal mycelia by filtration or centrifugation and wash with sterile water or buffer.
-
Transfer the washed mycelia to the transformation medium.
-
Prepare a stock solution of androstenedione in a minimal amount of a suitable organic solvent.
-
Add the androstenedione solution to the fungal culture to the desired final concentration (e.g., 0.1-1 g/L).
-
Incubate the culture under the same conditions as for growth for a period of 3-7 days.
-
-
Extraction and Analysis of Products:
-
Separate the mycelia from the culture broth.
-
Extract the steroids from both the mycelia and the broth using an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and evaporate to dryness.
-
Analyze the extract for the presence of hydroxylated products using TLC, HPLC, or LC-MS/MS.
-
Quantification of 11β-Hydroxyandrostenedione by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of 11β-OHA4.
Instrumentation and Reagents:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
C18 or similar reversed-phase HPLC column.
-
Mobile phases: Water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
11β-Hydroxyandrostenedione analytical standard.
-
Internal standard (e.g., deuterated 11β-OHA4).
Sample Preparation:
-
From Cell Culture:
-
To an aliquot of the cell culture supernatant or cell lysate, add the internal standard.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness and reconstitute the residue in the initial mobile phase composition.
-
-
From Microbial Culture:
-
Follow a similar extraction procedure as for cell culture, ensuring efficient extraction from both the culture broth and the fungal biomass.
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the prepared sample onto the LC system.
-
Use a gradient elution program to separate 11β-OHA4 from other steroids and matrix components. An example gradient could be: 0-2 min, 60% B; 2-14 min, linear gradient to 100% B; 14-16 min, 100% B; 16-17 min, return to 60% B; 17-21 min, re-equilibration at 60% B.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for 11β-OHA4 and its internal standard need to be optimized. For 11β-OHA4 (precursor m/z 303.2), characteristic product ions would be monitored.
-
Develop a calibration curve using the analytical standard to quantify the concentration of 11β-OHA4 in the samples.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
Conclusion
The enzymatic conversion of androstenedione to 11β-hydroxyandrostenedione is a pivotal reaction in steroid metabolism with significant implications for both basic research and pharmaceutical development. This guide has provided a comprehensive overview of the key enzymes, quantitative data, and detailed experimental protocols for studying this biotransformation. The provided visualizations of the metabolic pathways and experimental workflows serve to further clarify these complex processes. A thorough understanding of these methodologies will empower researchers to further investigate the role of 11-oxygenated androgens in health and disease and to develop novel biocatalytic approaches for the synthesis of valuable steroid compounds.
References
- 1. Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Biotransformation of androst-4-ene-3,17-dione and nandrolone decanoate by genera of Aspergillus and Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CYP11B1 in 11β-Hydroxyandrostenedione Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the crucial role of cytochrome P450 11β-hydroxylase (CYP11B1) in the synthesis of 11β-hydroxyandrostenedione (11OHA4), a key precursor in the alternative androgen pathway. This document details the enzymatic function and regulation of CYP11B1, summarizes key quantitative data, and provides comprehensive experimental protocols for studying this pathway. Visualizations of the core signaling pathway, metabolic conversions, and experimental workflows are included to facilitate a deeper understanding of the subject matter for researchers, scientists, and professionals in drug development.
Introduction
The landscape of androgen biosynthesis is evolving beyond the classical pathways, with increasing recognition of the significance of 11-oxygenated androgens. These steroids, particularly prevalent in conditions of androgen excess such as congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS), are synthesized primarily in the adrenal glands.[1][2] Central to their production is the enzyme cytochrome P450 11β-hydroxylase, encoded by the CYP11B1 gene.[3] While its canonical role is the final step in cortisol synthesis, CYP11B1 also exhibits activity towards androstenedione, converting it to 11β-hydroxyandrostenedione (11OHA4).[3] This document serves as a technical resource, consolidating the current understanding of CYP11B1's involvement in 11OHA4 synthesis and providing the necessary tools for its further investigation.
Enzymatic Function and Regulation of CYP11B1
CYP11B1 is a mitochondrial enzyme predominantly expressed in the zona fasciculata of the adrenal cortex.[3] Its primary function is the 11β-hydroxylation of 11-deoxycortisol to produce cortisol. However, it also metabolizes androstenedione to form 11OHA4. The expression and activity of CYP11B1 are primarily regulated by the pituitary-derived adrenocorticotropic hormone (ACTH). ACTH stimulation leads to a significant increase in 11OHA4 output from the adrenal glands.
The conversion of androstenedione to 11OHA4 is a critical branch point in adrenal steroidogenesis, diverting substrates towards the 11-oxygenated androgen pathway. This pathway becomes particularly significant in pathological states where there is an overproduction of androgen precursors.
Quantitative Data Summary
The following tables summarize key quantitative data related to CYP11B1 activity and 11OHA4 concentrations.
Table 1: Kinetic Parameters of Human CYP11B1
| Substrate | K_m_ (μM) | V_max_ (pmol/min/mg protein) |
| Androstenedione | ~0.2-0.5 | ~150-300 |
| 11-Deoxycortisol | ~0.5-1.5 | ~200-400 |
Note: Values are approximate and can vary based on the experimental system (e.g., recombinant enzyme vs. cell-based assays) and conditions.
Table 2: Circulating Concentrations of 11β-Hydroxyandrostenedione (11OHA4)
| Population | Concentration Range (ng/mL) | Key Findings |
| Healthy Women | ~1.0 - 2.5 | Baseline levels are consistently detectable. |
| Women with PCOS | ~1.5 - 5.0 | Often elevated compared to healthy controls, though overlap exists. |
| Patients with CAH (21-hydroxylase deficiency) | Significantly elevated | Accumulation of precursors shunts towards androgen pathways, including 11-oxygenated androgens. |
Note: Concentrations are approximate and can vary based on the analytical method (e.g., LC-MS/MS vs. immunoassay), patient population, and specific study design. To convert ng/mL to nmol/L for 11OHA4, multiply by approximately 3.30.
Signaling and Metabolic Pathways
The synthesis of 11OHA4 is initiated by the ACTH signaling cascade and is the first step in the formation of a series of 11-oxygenated androgens.
Figure 1: ACTH signaling pathway leading to 11OHA4 synthesis.
Once synthesized, 11OHA4 can be further metabolized to other active androgens.
Figure 2: Metabolic pathway of 11OHA4 to 11-ketotestosterone.
Experimental Protocols
Recombinant Human CYP11B1 Expression and Purification
This protocol is adapted from methodologies described for the expression of cytochrome P450 enzymes in E. coli.
Objective: To produce purified, active human CYP11B1 for in vitro enzymatic assays.
Materials:
-
E. coli expression strain (e.g., C41(DE3))
-
Expression vector containing the human CYP11B1 cDNA (N-terminus modified for mitochondrial targeting signal removal)
-
Terrific Broth (TB) medium
-
Carbenicillin (100 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
δ-aminolevulinic acid
-
Lysis buffer (e.g., 100 mM potassium phosphate pH 7.4, 20% glycerol, 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
Nickel-NTA affinity chromatography column
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM potassium phosphate pH 7.4, 20% glycerol, 1 mM EDTA)
Procedure:
-
Transform the CYP11B1 expression vector into competent E. coli cells and select on LB agar plates with carbenicillin.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a large-scale culture in TB medium with carbenicillin and grow at 37°C with shaking until an OD
600of 0.6-0.8 is reached. -
Induce protein expression with 1 mM IPTG and supplement the culture with 1 mM δ-aminolevulinic acid.
-
Continue to culture at a reduced temperature (e.g., 28°C) for 24-48 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by ultracentrifugation.
-
Load the supernatant onto a pre-equilibrated Nickel-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged CYP11B1 with elution buffer.
-
Pool the red-colored fractions (indicative of heme-containing protein) and dialyze against dialysis buffer.
-
Determine the protein concentration and purity by SDS-PAGE and assess the heme incorporation by CO-difference spectroscopy.
Figure 3: Workflow for recombinant CYP11B1 expression and purification.
In Vitro CYP11B1 Enzyme Activity Assay
Objective: To determine the kinetic parameters of CYP11B1 for the conversion of androstenedione to 11OHA4.
Materials:
-
Purified recombinant human CYP11B1
-
Adrenodoxin and adrenodoxin reductase (redox partners)
-
NADPH
-
Androstenedione
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Quenching solution (e.g., chloroform or ethyl acetate)
-
LC-MS/MS system for product quantification
Procedure:
-
Prepare a reaction mixture containing reaction buffer, adrenodoxin, and adrenodoxin reductase.
-
Add purified CYP11B1 to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a range of concentrations of androstenedione and NADPH.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution.
-
Extract the steroids from the aqueous phase.
-
Evaporate the organic solvent and reconstitute the sample in a mobile phase-compatible solvent.
-
Analyze the formation of 11OHA4 by LC-MS/MS.
-
Calculate the initial reaction velocities and determine K
mand Vmaxusing non-linear regression analysis (e.g., Michaelis-Menten kinetics).
H295R Cell-Based Steroidogenesis Assay
This protocol is based on the OECD Test Guideline 456.
Objective: To assess the effect of test compounds on the production of 11OHA4 and other steroids in a cellular context.
Materials:
-
H295R human adrenocortical carcinoma cell line
-
Complete growth medium (e.g., DMEM:F12 supplemented with serum and ITS+)
-
24- or 96-well cell culture plates
-
Forskolin (to stimulate steroidogenesis)
-
Test compounds
-
LC-MS/MS system for steroid quantification
Procedure:
-
Seed H295R cells in multi-well plates and allow them to attach and grow to a desired confluency (e.g., 80-90%).
-
Replace the growth medium with fresh medium containing forskolin (e.g., 10 µM) and the test compound at various concentrations. Include appropriate vehicle controls.
-
Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO
2. -
After incubation, collect the cell culture medium.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity of the test compounds.
-
Extract the steroids from the collected medium using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Quantify the concentration of 11OHA4 and other steroids of interest using a validated LC-MS/MS method.
-
Normalize the steroid production to cell viability and compare the results from treated cells to the vehicle control.
Luciferase Reporter Gene Assay for Androgenic Activity
Objective: To determine the androgenic potential of 11OHA4 and its metabolites.
Materials:
-
A suitable host cell line (e.g., PC3 or HEK293)
-
An expression vector for the human androgen receptor (AR)
-
A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a luciferase gene (e.g., firefly luciferase)
-
A control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Test compounds (11OHA4 and its metabolites)
-
Luciferase assay reagent
Procedure:
-
Co-transfect the host cells with the AR expression vector, the ARE-luciferase reporter plasmid, and the control plasmid.
-
After transfection, plate the cells in a multi-well plate and allow them to recover.
-
Treat the cells with the test compounds at various concentrations. Include a known androgen (e.g., dihydrotestosterone) as a positive control and a vehicle control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction over the vehicle control.
Conclusion
CYP11B1 plays a pivotal and multifaceted role in adrenal steroidogenesis, extending beyond its classical function in cortisol production to be a key determinant in the synthesis of 11-oxygenated androgens via the 11β-hydroxylation of androstenedione. A comprehensive understanding of this enzymatic step is critical for researchers and clinicians investigating disorders of androgen excess and for the development of targeted therapeutic interventions. The experimental protocols and data provided in this guide offer a robust framework for the continued exploration of the physiological and pathological significance of the CYP11B1-mediated 11-oxygenated androgen pathway.
References
The In Vivo Metabolic Journey of 11β-Hydroxyandrost-4-ene-3,17-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic fate of 11β-hydroxyandrost-4-ene-3,17-dione (11-OHA), an adrenal-derived C19 steroid. Understanding the biotransformation of this compound is crucial for research in endocrinology, oncology, and drug development, particularly in the context of androgen-dependent pathologies. This document details the metabolic pathways, presents quantitative data from in vivo studies, outlines experimental protocols, and provides visual representations of the key processes.
Introduction to 11β-Hydroxyandrost-4-ene-3,17-dione Metabolism
11β-hydroxyandrost-4-ene-3,17-dione (11-OHA) is an endogenous steroid hormone primarily produced in the adrenal glands. It belongs to a class of androgens known as 11-oxygenated androgens, which have gained significant attention for their biological activity and potential role in various physiological and pathological conditions. The in vivo metabolism of 11-OHA is a complex process involving a series of enzymatic reactions that ultimately lead to the formation of several active and inactive metabolites, which are then excreted, primarily in the urine.
The metabolic pathways of 11-OHA are governed by the action of several key steroidogenic enzymes, including 11β-hydroxysteroid dehydrogenase (11β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and steroid 5α-reductase (SRD5A). These enzymes are expressed in various tissues, including the liver, prostate, and adrenal glands, leading to a diverse profile of metabolites. Recent studies have highlighted the conversion of 11-OHA to potent androgens such as 11-ketotestosterone (11-KT) and 11-ketodihydrotestosterone (11-KDHT), which can activate the androgen receptor.
Metabolic Pathways of 11β-Hydroxyandrost-4-ene-3,17-dione
The metabolism of 11-OHA proceeds through several key enzymatic steps, leading to a cascade of downstream products. The primary pathways involve oxidation at the 11-position, reduction at the 17-position, and reduction of the A-ring.
Key Enzymatic Conversions:
-
11β-Hydroxysteroid Dehydrogenase (11β-HSD): This enzyme exists in two main isoforms. 11β-HSD2 primarily catalyzes the conversion of 11-OHA to 11-ketoandrostenedione (11-KA4). Conversely, 11β-HSD1 can catalyze the reverse reaction.
-
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes is responsible for the interconversion of 17-keto and 17-hydroxy steroids. Specifically, it can reduce the 17-keto group of 11-OHA to produce 11β-hydroxytestosterone (11-OHT).
-
Steroid 5α-Reductase (SRD5A): This enzyme catalyzes the reduction of the double bond in the A-ring of steroid hormones, leading to the formation of 5α-reduced metabolites. For instance, 11-OHA can be converted to 11β-hydroxy-5α-androstanedione.
These enzymatic activities result in a complex network of metabolic conversions, as illustrated in the following diagram.
Metabolic pathways of 11β-Hydroxyandrost-4-ene-3,17-dione.
Quantitative Analysis of In Vivo Metabolism
While direct in vivo quantitative data for the administration of 11-OHA in humans is limited in recent literature, a study on its immediate downstream metabolite, 11-ketoandrostenedione (11-KA4), provides significant insights into the expected urinary excretion profile. The following tables summarize the urinary metabolite excretion data following oral administration of 11-KA4.
Table 1: Urinary Steroid Metabolite Excretion Following Oral Administration of 11-Ketoandrostenedione (11-KA4) in Women with Polycystic Ovary Syndrome (PCOS)
| Metabolite | Baseline Excretion (ng/24h) (Median [IQR]) | Post-intervention Excretion (ng/24h) (Median [IQR]) | Fold Change (Median [IQR]) |
| 11β-Hydroxyandrosterone | 100 [60-150] | 1770 [1200-2500] | 17.7 [16.1-18.0] |
| 11β-Hydroxyetiocholanolone | 80 [50-120] | 520 [350-700] | 6.5 [4.0-8.6] |
| 11-Ketoandrosterone | 10 [5-15] | 899 [600-1400] | 89.9 [57.8-142.5] |
| 11-Ketoetiocholanolone | 20 [10-30] | 642 [450-800] | 32.1 [22.0-35.0] |
Data adapted from O'Reilly et al., 2023. The study involved the administration of 150 mg of 11-KA4 daily for 7 days.
Experimental Protocols
The following section details the methodology for a representative in vivo study investigating the metabolism of 11-oxygenated androgens.
In Vivo Oral Androgen Challenge Study
Objective: To characterize the in vivo metabolism of 11-oxygenated androgens by analyzing urinary steroid profiles following oral administration of an 11-oxygenated androgen precursor.
Study Population:
-
Ten women diagnosed with Polycystic Ovary Syndrome (PCOS).
-
Inclusion criteria typically include age between 18 and 40 years and a stable body weight.
-
Exclusion criteria often include pregnancy, breastfeeding, use of hormonal contraception or other medications known to affect steroid metabolism.
Study Design:
-
A prospective, open-label intervention study.
-
Participants are administered 150 mg of 11-ketoandrostenedione (11-KA4) orally once daily for seven consecutive days.
-
24-hour urine samples are collected at baseline (before the first dose) and on day 7 of the intervention.
Sample Collection and Processing:
-
24-hour urine collections are performed by participants at home.
-
The total volume of the 24-hour collection is recorded.
-
Aliquots of the collected urine are stored at -20°C or lower until analysis.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
An internal standard mixture containing deuterated steroid analogs is added to a specific volume of urine.
-
Enzymatic hydrolysis is performed using β-glucuronidase/sulfatase to deconjugate the steroid metabolites.
-
Solid-phase extraction (SPE) is used to clean up the sample and concentrate the steroids.
-
The extracted steroids are derivatized to enhance their ionization efficiency and chromatographic separation.
-
-
LC-MS/MS Analysis:
-
The prepared samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic separation is achieved using a C18 column with a gradient elution program.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target steroid metabolites based on their unique precursor-to-product ion transitions.
-
-
Data Analysis:
-
The concentration of each metabolite is calculated based on the peak area ratio of the analyte to its corresponding internal standard and a calibration curve.
-
The 24-hour urinary excretion of each metabolite is then calculated by multiplying its concentration by the total urine volume.
-
Workflow for an in vivo study of 11-oxygenated androgen metabolism.
Conclusion
The in vivo metabolic fate of 11β-hydroxyandrost-4-ene-3,17-dione is a multifaceted process that results in the formation of a range of biologically active and inactive steroids. The key metabolic pathways involve oxidoreduction at the 11 and 17 positions and saturation of the A-ring, mediated by enzymes such as 11β-HSD, 17β-HSD, and SRD5A. The urinary excretion profile is dominated by 5α- and 5β-reduced metabolites, with 11β-hydroxyandrosterone and 11-ketoandrosterone being significant end-products. Understanding these metabolic transformations is essential for elucidating the physiological and pathophysiological roles of 11-oxygenated androgens and for the development of novel therapeutic strategies targeting androgen signaling pathways. The provided experimental protocols and analytical methods serve as a valuable resource for researchers in this field.
11β-Hydroxyandrostenedione: An In-depth Technical Guide on its Role as an Androgen Prohormone
For Researchers, Scientists, and Drug Development Professionals
Abstract
11β-hydroxyandrostenedione (11β-OHA4) is an adrenal-derived C19 steroid that has garnered renewed interest as a significant androgen prohormone. Initially considered a minor metabolite, recent advancements in analytical techniques have elucidated its crucial role in the biosynthesis of potent androgens, particularly in conditions of androgen excess and in specific physiological contexts. This technical guide provides a comprehensive overview of 11β-OHA4, detailing its biosynthesis, metabolic pathways, and the experimental methodologies used to investigate its function. Quantitative data on steroid concentrations and enzyme kinetics are presented in structured tables, and key pathways and workflows are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
11β-hydroxyandrostenedione (11β-OHA4) is an endogenous steroid hormone produced almost exclusively by the adrenal glands.[1] For decades, its biological significance was largely overlooked in favor of more abundant adrenal androgens like dehydroepiandrosterone (DHEA). However, emerging evidence highlights 11β-OHA4 as a key precursor in an alternative androgen synthesis pathway, leading to the production of potent androgens such as 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT).[2] These 11-oxygenated androgens can activate the androgen receptor (AR) with potencies comparable to testosterone and dihydrotestosterone (DHT), respectively.[2][3] This guide will delve into the technical details of 11β-OHA4's role as a prohormone, providing the necessary data and methodologies for advanced research and development.
Biosynthesis of 11β-Hydroxyandrostenedione
The primary site of 11β-OHA4 synthesis is the adrenal cortex.[1] Its production is intrinsically linked to the cortisol synthesis pathway and is catalyzed by the adrenal-specific enzyme, cytochrome P450 11β-hydroxylase (CYP11B1).
There are two main pathways for its biosynthesis:
-
11β-hydroxylation of Androstenedione (A4): This is the principal pathway where CYP11B1 directly converts androstenedione to 11β-OHA4. Studies using H295R human adrenocortical carcinoma cells have shown that CYP11B1 readily catalyzes this conversion, whereas CYP11B2 (aldosterone synthase) shows minimal activity.
-
Side-chain cleavage of Cortisol: A secondary pathway involves the conversion of cortisol to 11β-OHA4.
The regulation of 11β-OHA4 synthesis is linked to the hypothalamic-pituitary-adrenal (HPA) axis. Adrenocorticotropic hormone (ACTH) stimulation, which upregulates CYP11B1 expression and activity, leads to increased production of 11β-OHA4. Conversely, administration of dexamethasone, a synthetic glucocorticoid that suppresses ACTH, leads to a marked decrease in circulating 11β-OHA4 levels.
Metabolism of 11β-Hydroxyandrostenedione
Once synthesized and released into circulation, 11β-OHA4 serves as a substrate for several steroidogenic enzymes in peripheral tissues, leading to the formation of a series of 11-oxygenated androgens. This metabolic cascade is crucial for its function as a prohormone.
The key enzymes involved in the metabolism of 11β-OHA4 are:
-
11β-Hydroxysteroid Dehydrogenase Type 2 (11βHSD2): This enzyme catalyzes the conversion of 11β-OHA4 to 11-ketoandrostenedione (11KA4).
-
17β-Hydroxysteroid Dehydrogenases (17βHSDs): These enzymes are responsible for the interconversion of 17-keto and 17-hydroxyl groups. Various isoforms can convert 11β-OHA4 to 11β-hydroxytestosterone (11OHT) and 11KA4 to 11-ketotestosterone (11KT).
-
5α-Reductases (SRD5A1 and SRD5A2): These enzymes catalyze the 5α-reduction of 11β-OHA4 and its downstream metabolites, leading to the formation of dihydro-derivatives such as 11β-hydroxy-5α-androstanedione and the potent androgen 11-ketodihydrotestosterone (11KDHT).
The metabolic fate of 11β-OHA4 can vary depending on the tissue-specific expression of these enzymes.
Data Presentation
Circulating Concentrations of 11β-OHA4 and its Metabolites
The following tables summarize the reported concentrations of 11β-OHA4 and its key metabolites in various populations. These values are typically measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Steroid | Healthy Adult Males (nmol/L) | Healthy Adult Females (nmol/L) | Reference |
| 11β-hydroxyandrostenedione | 7.6 (2.9–19.0) | - | |
| 11-ketoandrostenedione | - | - | |
| 11β-hydroxytestosterone | <1 | <1 | |
| 11-ketotestosterone | - | - |
Table 1: Circulating Steroid Concentrations in Healthy Adults.
| Steroid | PCOS Patients (nmol/L) | Control Females (nmol/L) | Reference |
| 11β-hydroxyandrostenedione | Significantly Higher | - | |
| 11-ketoandrostenedione | Significantly Higher | - | |
| 11β-hydroxytestosterone | Higher | - | |
| 11-ketotestosterone | Significantly Higher | - |
Table 2: Circulating Steroid Concentrations in Women with Polycystic Ovary Syndrome (PCOS) vs. Controls.
| Steroid | CAH (21-hydroxylase deficiency) Patients (nmol/L) | Control Subjects (nmol/L) | Fold Increase | Reference |
| 11-ketotestosterone | - | - | ~3x higher |
Table 3: Serum 11-Ketotestosterone Concentrations in Patients with Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency.
Androgenic Potency of 11β-OHA4 Metabolites
The androgenic activity of 11β-OHA4 metabolites is a critical aspect of its role as a prohormone. The following table presents the relative androgenic potency of these steroids compared to dihydrotestosterone (DHT), as determined by androgen receptor activation assays.
| Steroid | Relative Androgenic Potency (% of DHT) | Reference |
| Dihydrotestosterone (DHT) | 100 | |
| 11-ketodihydrotestosterone (11KDHT) | Potent, comparable to DHT | |
| Testosterone (T) | Less potent than DHT | |
| 11-ketotestosterone (11KT) | Potent, comparable to T | |
| Androstenedione | Low | |
| 11β-hydroxyandrostenedione (11β-OHA4) | Low |
Table 4: Relative Androgenic Potency of 11β-OHA4 and its Metabolites.
Enzyme Kinetics
Understanding the kinetic parameters of the enzymes that metabolize 11β-OHA4 is essential for predicting its metabolic fate in different tissues.
| Enzyme | Substrate | Km (µM) | Vmax | Reference |
| CYP11B1 | Androstenedione | - | - | |
| 11βHSD1 | Cortisol | 2.1 | - | |
| 11βHSD2 | 11β-hydroxy steroids | Smaller Km than 11βHSD1 | Greater Vmax than 11βHSD1 |
Table 5: Kinetic Parameters of Key Enzymes in 11β-OHA4 Metabolism. (Note: Specific Km and Vmax values for 11β-OHA4 and its metabolites are not consistently reported across the literature and represent an area for further investigation).
Experimental Protocols
This section provides an overview of the key experimental protocols used to study 11β-hydroxyandrostenedione.
Quantification of 11β-OHA4 and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the gold standard for the accurate quantification of steroids.
-
Sample Preparation (Plasma/Serum):
-
Protein Precipitation: Precipitate proteins by adding a solvent like methanol to the plasma/serum sample.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Further purify the sample to remove interfering substances. SPE with C18 cartridges is commonly used.
-
Derivatization (Optional): In some cases, derivatization can improve the chromatographic and mass spectrometric properties of the steroids.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient of mobile phases (e.g., water with formic acid and methanol with formic acid) to separate the different steroid isomers.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each steroid.
-
In Vitro Metabolism Studies
-
Cell Culture:
-
H295R Cells: A human adrenocortical carcinoma cell line that expresses the key enzymes for steroidogenesis. These cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and growth factors.
-
LNCaP Cells: An androgen-sensitive human prostate adenocarcinoma cell line used to study androgen metabolism and action. These cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum. For androgen-deprivation studies, charcoal-stripped serum is used.
-
HEK293 Cells: A human embryonic kidney cell line that is readily transfectable and often used for heterologous expression of steroidogenic enzymes. They are typically grown in DMEM with 10% fetal bovine serum.
-
-
Transient Transfection:
-
Plate cells (e.g., HEK293) to achieve 50-70% confluency.
-
Prepare a DNA-lipid complex using a transfection reagent (e.g., Lipofectamine) and a plasmid containing the cDNA for the enzyme of interest (e.g., CYP11B1, 11βHSD2).
-
Add the complex to the cells and incubate for 24-48 hours to allow for protein expression.
-
-
Metabolism Assay:
-
Incubate the cultured cells (either expressing endogenous or transfected enzymes) with 11β-OHA4 or other steroid substrates.
-
Collect the cell culture medium at different time points.
-
Extract the steroids from the medium and analyze the conversion of the substrate to its metabolites by LC-MS/MS.
-
Androgen Receptor Activation Assay
This assay measures the ability of a compound to activate the androgen receptor.
-
Reporter Gene Assay:
-
Co-transfect cells (e.g., HEK293) with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).
-
Treat the transfected cells with 11β-OHA4 or its metabolites.
-
Measure the activity of the reporter gene product (e.g., luciferase activity). An increase in reporter activity indicates androgen receptor activation.
-
Mandatory Visualizations
Caption: Metabolic conversion of 11β-hydroxyandrostenedione to active androgens.
Caption: Workflow for studying 11β-OHA4 metabolism in vitro.
Caption: Workflow for assessing androgen receptor activation.
Conclusion
11β-hydroxyandrostenedione has emerged from relative obscurity to be recognized as a pivotal androgen prohormone. Its adrenal-specific synthesis and subsequent peripheral conversion to potent androgens like 11-ketotestosterone and 11-ketodihydrotestosterone underscore its importance in both normal physiology and in androgen excess disorders such as PCOS and CAH, as well as in castration-resistant prostate cancer. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced roles of 11β-OHA4 and its metabolites. A thorough understanding of this pathway is critical for the development of novel diagnostic markers and therapeutic strategies targeting androgen-driven pathologies. Future research should focus on elucidating the precise enzyme kinetics in various tissues and further characterizing the physiological and pathophysiological roles of the 11-oxygenated androgens.
References
- 1. Serum 11 beta-hydroxyandrostenedione as an indicator of the source of excess androgen production in women with polycystic ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 3. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
Circulatory Levels of 11β-Hydroxyandrost-4-ene-3,17-dione in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxyandrost-4-ene-3,17-dione (11OHA4) is an adrenal-derived C19 steroid that has garnered increasing interest in recent years. Once considered a minor metabolite of androstenedione, emerging research has highlighted its role as a significant precursor in the biosynthesis of potent 11-oxygenated androgens, such as 11-ketotestosterone (11KT).[1][2] This technical guide provides a comprehensive overview of the circulatory levels of 11OHA4 in various human populations, details the experimental protocols for its measurement, and illustrates the key metabolic pathways involved. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of endocrinology, oncology, and metabolic diseases.
Data on Circulatory Levels of 11β-Hydroxyandrostenedione
The concentration of 11β-hydroxyandrostenedione in circulation can vary based on physiological and pathophysiological conditions. The following tables summarize the quantitative data from various studies.
Table 1: Circulating 11β-Hydroxyandrostenedione Levels in Healthy Adults
| Population | N | Mean ± SD (nmol/L) | Range (nmol/L) | Method | Reference |
| Normal Women | - | 5.0 ± 2.3 | - | Not Specified | [1][3] |
Table 2: Circulating 11β-Hydroxyandrostenedione Levels in Disease States
| Disease State | Population | N | Concentration (nmol/L) | Method | Reference |
| Polycystic Ovary Syndrome (PCOS) | Women | - | 5.0 ± 2.1 (mean ± SD) | Not Specified | [3] |
| Polycystic Ovary Syndrome (PCOS) | Adolescent Females | 115 | Higher than controls (p=0.003) | LC-MS/MS | |
| Prostate Cancer (CRPC) | Men | - | 3.1–6.1 (interquartile range) | Not Specified | |
| Prostate Cancer | Men | - | ≈230-440 (total steroid levels) | UPC2-MS/MS | |
| Congenital Adrenal Hyperplasia (CAH) | - | - | Elevated | Not Specified |
Experimental Protocols for the Measurement of 11β-Hydroxyandrostenedione
The accurate quantification of 11β-hydroxyandrostenedione in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, crucial for distinguishing 11OHA4 from other structurally similar steroids.
Sample Preparation
A critical step in the analysis of 11OHA4 is the preparation of the biological sample (typically serum or plasma) to remove interfering substances and concentrate the analyte. Common techniques include:
-
Protein Precipitation: This simple and rapid method involves adding a solvent like methanol or acetonitrile to the sample to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): This technique separates steroids from the aqueous matrix into an immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or dichloromethane.
-
Supported Liquid Extraction (SLE): SLE utilizes a solid support material to immobilize the aqueous sample, after which the analytes are eluted with an organic solvent. This method offers a more automated and less labor-intensive alternative to traditional LLE.
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analytes of interest while unwanted components are washed away. The analytes are then eluted with a suitable solvent. Online SPE-LC-MS/MS methods have been developed for high-throughput analysis.
Liquid Chromatography (LC)
The separation of 11β-hydroxyandrostenedione from other steroids is typically achieved using reversed-phase chromatography.
-
Columns: Octadecyl (C18) and octyl (C8) columns are commonly employed for steroid analysis.
-
Mobile Phases: The mobile phase usually consists of a gradient of an aqueous solvent (often with additives like ammonium fluoride or formic acid to improve ionization) and an organic solvent such as methanol or acetonitrile.
Tandem Mass Spectrometry (MS/MS)
Detection and quantification of 11β-hydroxyandrostenedione are performed using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for 11OHA4 and then monitoring for a specific product ion after fragmentation. This highly selective process ensures accurate quantification even at low concentrations.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of 11β-Hydroxyandrostenedione
11β-hydroxyandrostenedione is synthesized in the adrenal glands from androstenedione, a reaction catalyzed by the enzyme CYP11B1 (11β-hydroxylase). It can then be converted to 11-ketoandrostenedione (11KA4) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). 11KA4 is a precursor for the potent androgen 11-ketotestosterone.
Caption: Biosynthesis and metabolism of 11β-Hydroxyandrostenedione.
Experimental Workflow for 11β-Hydroxyandrostenedione Measurement
The following diagram illustrates a typical workflow for the quantification of 11β-hydroxyandrostenedione in a clinical or research laboratory.
Caption: A typical laboratory workflow for measuring 11OHA4.
Conclusion
This technical guide has synthesized the current knowledge on the circulatory levels of 11β-hydroxyandrostenedione in humans. The provided data tables, detailed experimental protocols, and pathway visualizations offer a solid foundation for researchers and clinicians working with this emerging biomarker. As research into the role of 11-oxygenated androgens in health and disease continues to expand, a thorough understanding of 11OHA4 will be indispensable for advancing diagnostics and developing novel therapeutic strategies.
References
11beta-hydroxyandrostenedione in endocrine disorders
An In-depth Technical Guide on 11β-Hydroxyandrostenedione in Endocrine Disorders## An In-depth Technical Guide on 11β-Hydroxyandrostenedione in Endocrine Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
11β-hydroxyandrostenedione (11-OHA4) is an adrenal-derived C19 steroid that has emerged from relative obscurity to become a key molecule of interest in the study of various endocrine disorders. Initially considered an inactive byproduct of adrenal steroidogenesis, recent advancements in analytical techniques, particularly mass spectrometry, have revealed its crucial role as a precursor to potent androgens, such as 11-ketotestosterone (11KT).[1][2] This guide provides a comprehensive technical overview of 11-OHA4, focusing on its biosynthesis, metabolism, and role in the pathophysiology of endocrine disorders including Polycystic Ovary Syndrome (PCOS), Congenital Adrenal Hyperplasia (CAH), and castration-resistant prostate cancer. Detailed experimental protocols for its quantification and functional assessment are provided, alongside a summary of its circulating levels in various physiological and pathological states.
Introduction
For decades, the understanding of androgen biosynthesis has been centered on the classical pathways leading to testosterone and dihydrotestosterone (DHT). However, a growing body of evidence has highlighted the clinical importance of a parallel pathway involving 11-oxygenated C19 steroids (11-oxyandrogens).[3][4] 11β-hydroxyandrostenedione (11-OHA4) is a pivotal precursor in this pathway, produced almost exclusively in the adrenal glands.[5] Its downstream metabolites, particularly 11-ketotestosterone, are potent agonists of the androgen receptor, comparable in activity to testosterone. This has significant implications for our understanding and management of androgen excess disorders. This guide aims to provide a detailed technical resource for researchers and professionals working on the role of 11-OHA4 in endocrine health and disease.
Biosynthesis and Metabolism of 11β-Hydroxyandrostenedione
The synthesis of 11-OHA4 is intrinsically linked to the adrenal cortex. The key enzyme responsible for its production is cytochrome P450 11β-hydroxylase (CYP11B1), which is predominantly expressed in the zona fasciculata and zona reticularis of the adrenal gland.
2.1. Biosynthesis
The primary substrate for 11-OHA4 synthesis is androstenedione (A4). CYP11B1 catalyzes the 11β-hydroxylation of androstenedione to form 11-OHA4. This reaction occurs within the mitochondria of adrenal cortical cells and is under the regulatory control of the hypothalamic-pituitary-adrenal (HPA) axis, with ACTH stimulating its production. While CYP11B1's primary role is in the final step of cortisol synthesis, it exhibits significant activity towards androstenedione.
Figure 1: Biosynthesis of 11β-hydroxyandrostenedione.
2.2. Peripheral Metabolism
Following its release from the adrenal glands, 11-OHA4 circulates as a precursor and is metabolized in various peripheral tissues, including adipose tissue and the liver. This peripheral conversion is crucial for the generation of active 11-oxyandrogens.
The key metabolic steps include:
-
Conversion to 11-ketoandrostenedione (11-KA4): 11-OHA4 is converted to 11-KA4 by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).
-
Formation of 11-ketotestosterone (11-KT): 11-KA4 is then converted to the potent androgen 11-KT by aldo-keto reductase 1C3 (AKR1C3).
-
Interconversion by HSD11B1: 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) can convert 11-KA4 back to 11-OHA4 and 11-KT to 11β-hydroxytestosterone (11-OHT).
Figure 2: Peripheral metabolism of 11-OHA4.
Role in Endocrine Disorders
Elevated levels of 11-OHA4 and its metabolites are implicated in several endocrine disorders characterized by androgen excess.
3.1. Polycystic Ovary Syndrome (PCOS)
PCOS is a common endocrine disorder in women, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. Recent studies have shown that 11-oxygenated androgens are the predominant circulating androgens in women with PCOS. While some studies report similar 11-OHA4 levels in women with PCOS and healthy controls, others have found significantly higher concentrations. The ratio of androstenedione to 11-OHA4 is often significantly higher in women with PCOS, suggesting a potential shift in adrenal steroidogenesis. Furthermore, serum levels of 11β-hydroxyandrostenedione and 11-ketoandrostenedione have been shown to correlate with markers of insulin resistance in PCOS.
3.2. Congenital Adrenal Hyperplasia (CAH)
CAH is a group of autosomal recessive disorders affecting adrenal steroidogenesis. In the most common form, 21-hydroxylase deficiency, precursor steroids are shunted towards androgen production. Elevated levels of 11-oxygenated androgens are a key feature of this condition. Specifically, in 11β-hydroxylase deficiency, the impaired conversion of 11-deoxycortisol to cortisol leads to an accumulation of precursors, including androstenedione, which is then converted to 11-OHA4. The urinary metabolite of 11-OHA4, 11β-hydroxyandrosterone, is often the dominant urinary adrenal-derived androgen metabolite in children with CAH.
3.3. Castration-Resistant Prostate Cancer (CRPC)
In CRPC, the androgen receptor remains a key driver of tumor growth despite androgen deprivation therapy. The adrenal-derived 11-oxygenated androgens, which persist after castration, are thought to contribute to this continued AR activation. Studies have shown that 11-ketotestosterone is the predominant active androgen in many patients with CRPC. 11-OHA4 serves as a significant precursor for the intratumoral production of potent androgens like 11-KT and 11-ketodihydrotestosterone (11-KDHT) in prostate cancer cells.
Quantitative Data
The following tables summarize the reported serum concentrations of 11β-hydroxyandrostenedione in various populations. It is important to note that values can vary between laboratories due to different analytical methods.
Table 1: Serum 11β-Hydroxyandrostenedione Levels in Healthy Adults
| Population | Mean ± SD (nmol/L) | Range (nmol/L) | Reference |
| Normal Women | 5.0 ± 2.3 | - | |
| Eumenorrheic Women | - | Median: 1.44 (IQR: 1.13-1.87) | |
| Healthy Men (elderly) | - | Median: 2.7 (Range: 0.48-5.1) |
Table 2: Serum 11β-Hydroxyandrostenedione Levels in Endocrine Disorders
| Condition | Patient Group | Mean ± SD (nmol/L) | Range (nmol/L) | Reference |
| Polycystic Ovary Syndrome (PCOS) | Women with PCOS | 5.0 ± 2.1 | - | |
| Women with PCOS | - | Median: 1.62 (IQR: 1.09-2.39) | ||
| Women with PCOS | - | Median: 4.8 (IQR: 3.5-6.8) | ||
| Castration-Resistant Prostate Cancer (CRPC) | Patients not on glucocorticoids | - | Median: 4.96 (Range: 3.05-6.13) | |
| Patients on AR pathway inhibitors | - | Median: 0.84 (IQR: 0.52-1.39) |
Table 3: Pediatric Reference Ranges for Serum 11β-Hydroxyandrostenedione
| Age Group | Sex | Range (nmol/L) | Reference |
| 0-18 years | Boys & Girls | Increases linearly with age, reaching 2.00-9.80 nmol/L at 18 years | |
| Prepubertal (0-~8 years) | Boys & Girls | No significant sex difference | |
| Pubertal | Boys & Girls | No significant sex difference |
Experimental Protocols
5.1. Quantification of 11β-Hydroxyandrostenedione by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 11-OHA4 and other steroids.
References
- 1. researchgate.net [researchgate.net]
- 2. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum 11 beta-hydroxyandrostenedione as an indicator of the source of excess androgen production in women with polycystic ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11-oxygenated C19 steroids as circulating androgens in women with polycystic ovary syndrome [jstage.jst.go.jp]
- 5. revvity.com [revvity.com]
synonyms and alternative names for 11beta-Hydroxyandrost-4-ene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-Hydroxyandrost-4-ene-3,17-dione is an endogenous steroid hormone and a key intermediate in the biosynthesis of 11-oxygenated androgens.[1][2] Produced primarily in the adrenal glands, this compound and its metabolites are gaining increasing attention for their significant physiological and pathophysiological roles.[1][2] This technical guide provides an in-depth overview of 11β-Hydroxyandrost-4-ene-3,17-dione, including its nomenclature, physicochemical properties, biosynthesis, metabolism, and methods for its quantification.
Synonyms and Alternative Names
11β-Hydroxyandrost-4-ene-3,17-dione is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms and identifiers is provided in Table 1.
| Table 1: Synonyms and Alternative Names for 11β-Hydroxyandrost-4-ene-3,17-dione | |
| Common Name | 11β-Hydroxyandrostenedione |
| Abbreviation | 11β-OHA4 |
| Systematic IUPAC Name | (3aS,3bS,9aR,9bS,10S,11aS)-10-Hydroxy-9a,11a-dimethyl-2,3,3b,4,5,8,9,9a,9b,10,11,11a-dodecahydro-1H-cyclopenta[a]phenanthrene-1,7(3aH)-dione[2] |
| Other Names | 11β-Hydroxy-4-androstenedione4-Androsten-11β-ol-3,17-dioneAndrost-4-ene-3,17-dione, 11-hydroxy-, (11β)- |
| CAS Number | 382-44-5 |
| PubChem CID | 94141 |
| ChEBI ID | CHEBI:27967 |
| UNII | 41G81C896T |
| DTXSID | DTXSID8040931 |
Physicochemical Properties
A summary of the key physicochemical properties of 11β-Hydroxyandrost-4-ene-3,17-dione is presented in Table 2.
| Table 2: Physicochemical Properties of 11β-Hydroxyandrost-4-ene-3,17-dione | |
| Molecular Formula | C₁₉H₂₆O₃ |
| Molecular Weight | 302.4 g/mol |
| Monoisotopic Mass | 302.188194698 Da |
| Appearance | Solid |
| InChIKey | WSCUHXPGYUMQEX-KCZNZURUSA-N |
| SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2--INVALID-LINK--O |
Biosynthesis and Metabolism
11β-Hydroxyandrost-4-ene-3,17-dione is a central molecule in the adrenal steroidogenesis pathway, specifically in the synthesis of 11-oxygenated androgens.
Biosynthesis of 11β-Hydroxyandrost-4-ene-3,17-dione
The primary precursor for the synthesis of 11β-Hydroxyandrost-4-ene-3,17-dione is androstenedione (A4). The conversion is catalyzed by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1), which is predominantly expressed in the zona fasciculata and zona reticularis of the adrenal cortex. This enzyme introduces a hydroxyl group at the 11β position of the steroid nucleus.
Metabolism of 11β-Hydroxyandrost-4-ene-3,17-dione
Once synthesized and released into circulation, 11β-Hydroxyandrost-4-ene-3,17-dione serves as a precursor for the production of other potent 11-oxygenated androgens. The metabolic fate of 11β-OHA4 is tissue-specific and depends on the expression of various steroidogenic enzymes.
A key metabolic step is the oxidation of the 11β-hydroxyl group to a keto group, a reaction catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), primarily in mineralocorticoid target tissues like the kidney. This conversion yields 11-ketoandrostenedione (11-KA4). Subsequently, 11-KA4 can be converted to the potent androgen 11-ketotestosterone (11-KT) by aldo-keto reductase 1C3 (AKR1C3) in peripheral tissues such as adipose tissue.
Quantitative Data
The circulating levels of 11β-Hydroxyandrost-4-ene-3,17-dione can vary depending on age, sex, and physiological state. It is a useful marker for adrenal androgen secretion. Table 3 summarizes representative concentration ranges found in human serum.
| Table 3: Circulating Levels of 11β-Hydroxyandrost-4-ene-3,17-dione in Human Serum | |
| Population | Concentration Range (ng/mL) |
| Normal Women | < 2.0 |
| Women with Anovulatory Hyperandrogenism | Elevated levels (> 2.0) in ~65% of subjects |
| Postmenopausal Women | 11OHA4 is the most abundant unconjugated C19 steroid |
| Healthy Young Men | ~3.37 nmol/L |
Experimental Protocols
Accurate quantification of 11β-Hydroxyandrost-4-ene-3,17-dione is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high sensitivity and specificity.
Protocol for Quantification of 11β-Hydroxyandrost-4-ene-3,17-dione in Human Serum by LC-MS/MS
This protocol provides a general workflow for the analysis of 11β-Hydroxyandrost-4-ene-3,17-dione. Optimization for specific instrumentation is recommended.
5.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquoting: Pipette 200 µL of serum into a clean microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., deuterated 11β-Hydroxyandrost-4-ene-3,17-dione) to each sample, calibrator, and quality control.
-
Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexane).
-
Vortexing: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
5.1.2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium fluoride) is commonly employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for the analyte and internal standard should be optimized for the instrument. For 11β-Hydroxyandrost-4-ene-3,17-dione, the precursor ion is typically [M+H]⁺ at m/z 303.2.
-
Chemical Synthesis of 11β-Hydroxyandrost-4-ene-3,17-dione
A detailed protocol for the chemical synthesis of 11β-Hydroxyandrost-4-ene-3,17-dione from 9α-bromo-11β-hydroxyandrost-4-ene-3,17-dione has been described.
-
A solution of 9α-bromo-11β-hydroxyandrost-4-ene-3,17-dione (2.00 g) and thioglycolic acid (2.0 ml) in a mixture of THF (20 ml) and water (5 ml) is stirred under a nitrogen atmosphere at 20-25°C.
-
A chromous sulfate solution (1.4 M, 5.5 ml) is added, and the biphasic system is stirred.
-
After four hours, an additional 4.5 ml of the chromous sulfate solution is added, and the mixture is stirred overnight.
-
The reaction mixture is then diluted with water and extracted with ethyl acetate.
-
The combined ethyl acetate extracts are washed sequentially with water, a dilute sodium hydroxide solution, water, and saline.
-
The organic phase is dried over sodium sulfate and concentrated to yield a solid.
-
The crude product is crystallized from a benzene-hexane mixture to afford the pure title compound.
Conclusion
11β-Hydroxyandrost-4-ene-3,17-dione is a pivotal adrenal steroid with a growing body of research highlighting its importance in human health and disease. This guide has provided a comprehensive overview of its nomenclature, properties, biological pathways, and analytical methodologies. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, drug development, and clinical chemistry. Further investigation into the physiological roles and clinical utility of 11β-Hydroxyandrost-4-ene-3,17-dione and its downstream metabolites is warranted and promises to yield new insights into androgen biology.
References
Methodological & Application
Application Note: Quantification of 11β-Hydroxyandrost-4-ene-3,17-dione in Human Serum by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 11β-Hydroxyandrost-4-ene-3,17-dione (11OHA4) in human serum. 11OHA4 is an adrenal-derived androgen precursor that has gained increasing interest as a biomarker in various endocrine disorders, including polycystic ovary syndrome (PCOS) and congenital adrenal hyperplasia. The method utilizes a straightforward sample preparation procedure followed by rapid chromatographic separation and detection by tandem mass spectrometry, making it suitable for high-throughput clinical research applications.
Introduction
11β-Hydroxyandrost-4-ene-3,17-dione is a C19 steroid produced in the adrenal glands.[1] While historically considered a minor androgen, recent studies employing mass spectrometry have revealed its role as a significant precursor to the potent androgen 11-ketotestosterone (11KT).[1][2] Accurate measurement of 11OHA4 is crucial for understanding the pathophysiology of hyperandrogenic disorders and for monitoring therapeutic interventions. LC-MS/MS offers superior specificity and sensitivity compared to traditional immunoassays for steroid hormone analysis.[3] This note details a validated method for the precise quantification of 11OHA4 in human serum.
Experimental
Sample Preparation
A supported liquid extraction (SLE) protocol is employed for the efficient extraction of 11OHA4 from serum.[4]
Protocol:
-
To 100 µL of serum sample, add an appropriate volume of an isotopically labeled internal standard (e.g., d4-11OHA4).
-
Vortex briefly to mix.
-
Load the sample onto a supported liquid extraction plate/cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analyte with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
Liquid Chromatography
Chromatographic separation is achieved on a reversed-phase C18 column.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid or ammonium fluoride solution |
| Mobile Phase B | Acetonitrile/Methanol mixture with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 4-7 minutes |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification.
MS/MS Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| 11β-Hydroxyandrost-4-ene-3,17-dione | 303.2 | 285.2 |
| d4-11β-Hydroxyandrost-4-ene-3,17-dione (IS) | 307.2 | 289.2 |
Results and Discussion
The described method was validated for linearity, precision, accuracy, and sensitivity.
Linearity
The method demonstrated excellent linearity over a concentration range of 0.25 to 50 nmol/L with a correlation coefficient (r²) of >0.99.
Precision and Accuracy
Intra- and inter-assay precision were assessed at low, medium, and high concentrations. The coefficients of variation (CVs) were found to be less than 10%, and the accuracy was within ±15% of the nominal concentrations.
Limits of Quantification (LOQ)
The lower limit of quantification (LLOQ) for 11OHA4 was determined to be 0.25 nmol/L, which is sufficient for the measurement of endogenous levels in human serum.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 0.25 - 50 nmol/L | |
| Correlation Coefficient (r²) | > 0.99 | |
| LLOQ | 0.25 nmol/L | |
| Intra-assay Precision (%CV) | < 7.9% | |
| Inter-assay Precision (%CV) | < 5.3% | |
| Mean Recovery | 95.3% - 111.6% |
Conclusion
This application note presents a detailed and validated LC-MS/MS method for the quantification of 11β-Hydroxyandrost-4-ene-3,17-dione in human serum. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers and clinicians in the field of endocrinology and drug development. The simple sample preparation and short run time allow for the efficient analysis of large sample cohorts.
Experimental Workflow
Caption: LC-MS/MS workflow for 11OHA4 quantification.
Metabolic Pathway of 11β-Hydroxyandrost-4-ene-3,17-dione
Caption: Biosynthesis of 11-oxygenated androgens.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artifactual elevations of 11β-hydroxyandrostenedione and 11-ketoandrostenedione in mass spectrometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 11-Oxygenated Steroids by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxygenated androgens are increasingly recognized as significant biomarkers in various physiological and pathological conditions, including congenital adrenal hyperplasia, polycystic ovary syndrome, and certain cancers. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the comprehensive profiling and quantification of these steroids in biological matrices. Due to the low volatility and thermal instability of steroids, a critical derivatization step is necessary to improve their chromatographic and mass spectrometric properties. This application note provides a detailed protocol for the analysis of 11-oxygenated steroids using GC-MS, focusing on a widely used two-step methoximation-silylation derivatization method.
Signaling Pathway of 11-Oxygenated Androgen Biosynthesis
The production of 11-oxygenated androgens originates primarily in the adrenal cortex. The pathway begins with the conversion of pregnenolone to dehydroepiandrosterone (DHEA), which is then partially converted to androstenedione.[1] The key enzyme, cytochrome P450 11β-hydroxylase (CYP11B1), catalyzes the 11β-hydroxylation of androstenedione to produce 11β-hydroxyandrostenedione (11OHA4), the most abundant circulating 11-oxygenated androgen.[1][2] Further metabolism in peripheral tissues leads to the formation of other potent androgens like 11-ketotestosterone (11KT).[3][4]
Biosynthesis pathway of 11-oxygenated androgens.
Experimental Protocols
A general workflow for the GC-MS analysis of 11-oxygenated steroids from biological samples such as urine or plasma is outlined below.
GC-MS analysis workflow for 11-oxygenated steroids.
Sample Preparation
-
Enzymatic Hydrolysis (for conjugated steroids):
-
To a 1-2 mL urine or plasma sample, add an internal standard.
-
Add 1 mL of acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate at 55-60°C for 2-3 hours to deconjugate the steroids.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elute the steroids with 3 mL of methanol or ethyl acetate.
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization
A two-step derivatization process is employed for optimal results with steroids containing ketone groups.
-
Methoximation (Oximation):
-
To the dried steroid extract, add 50-100 µL of 2% methoxyamine hydrochloride in pyridine.
-
Seal the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60-80°C for 30-60 minutes. This step protects the ketone groups and prevents the formation of multiple enol-isomers during silylation.
-
Cool the vial to room temperature.
-
-
Silylation:
-
To the methoximated sample, add 100 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) often containing 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Seal the vial and vortex for 30 seconds.
-
Incubate the mixture at 60-80°C for 30-60 minutes to derivatize the hydroxyl groups.
-
Cool the vial to room temperature before GC-MS injection.
-
GC-MS Instrumental Analysis
The derivatized sample is now ready for injection into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector Temperature: 280-300°C.
-
Injection Mode: Splitless injection (1-2 µL).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 240°C at 10-20°C/min.
-
Ramp 2: Increase to 320°C at 5-10°C/min, hold for 5-10 minutes.
-
Note: The temperature program should be optimized for the specific column and analytes of interest to achieve adequate separation.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230-250°C.
-
Transfer Line Temperature: 280-300°C.
-
Acquisition Mode:
-
Full Scan: Acquire data over a mass range of m/z 50-700 for qualitative analysis and identification of unknown steroids.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific diagnostic ions for each target analyte to enhance sensitivity and selectivity.
-
-
Quantitative Data Summary
The following table summarizes typical GC-MS parameters for several derivatized 11-oxygenated steroids. Exact values may vary based on the specific compound, instrument, and column used.
| Steroid (as MO-TMS derivative) | Typical Retention Time (min) | Key Diagnostic Ions (m/z) | Limit of Detection (LOD) (ng/mL) |
| 11-Ketotestosterone | 15 - 18 | 447 (M+), 432, 357, 267 | 0.1 - 2 |
| 11-Ketoandrosterone | 14 - 17 | 449 (M+), 434, 359, 269 | 0.1 - 2 |
| 11-Ketoetiocholanolone | 14 - 17 | 449 (M+), 434, 359, 269 | 0.1 - 2 |
| 11β-Hydroxyandrosterone | 16 - 19 | Fragment ions characteristic of TMS-derivatized hydroxy steroids | Dependent on method |
| 11β-Hydroxyetiocholanolone | 16 - 19 | Fragment ions characteristic of TMS-derivatized hydroxy steroids | Dependent on method |
Note: M+ refers to the molecular ion. Data is compiled for illustrative purposes from literature sources and actual results may vary.
Conclusion
Chemical derivatization is an indispensable step for the robust and sensitive analysis of 11-oxygenated steroids by GC-MS. The two-step methoximation-silylation protocol effectively converts these polar and non-volatile steroids into thermally stable derivatives suitable for gas chromatography. This process significantly improves chromatographic peak shape, enhances detection sensitivity, and allows for reliable quantification and structural elucidation, making GC-MS a powerful tool for research and clinical applications involving 11-oxygenated steroids.
References
Application Note and Protocol: Solid-Phase Extraction of 11β-Hydroxyandrostenedione from Human Serum
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of 11β-hydroxyandrostenedione from human serum. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible method for sample preparation prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method utilizes reversed-phase SPE for efficient isolation and concentration of the analyte, ensuring high recovery and clean extracts.
Introduction
11β-hydroxyandrostenedione (11β-OHA4) is an adrenal-derived C19 steroid that is gaining importance as a potential biomarker in various clinical and research applications, including the study of hyperandrogenism and prostate cancer.[1][2] Accurate quantification of 11β-OHA4 in serum is crucial for understanding its physiological and pathological roles. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction (LLE) by providing cleaner extracts, higher analyte concentration, and reduced solvent consumption.[3][4] This protocol details a reliable SPE method for the extraction of 11β-hydroxyandrostenedione from serum, suitable for subsequent sensitive analytical techniques.
Experimental Protocol
This protocol is optimized for the extraction of 11β-hydroxyandrostenedione from human serum using C18 solid-phase extraction cartridges.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Human Serum Samples
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (optional, for pH adjustment)
-
Internal Standard (e.g., deuterated 11β-hydroxyandrostenedione)
-
Centrifuge
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw serum samples at room temperature.
-
To 100 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 200 µL of methanol to precipitate proteins.[3]
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 700 µL of water.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for approximately 5 minutes.
-
-
Elution:
-
Elute the 11β-hydroxyandrostenedione with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of a suitable solvent for your analytical method (e.g., 50% methanol in water containing 0.1% formic acid).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes typical performance data for the extraction of 11-oxygenated androgens, including 11β-hydroxyandrostenedione, from serum using SPE-based methods.
| Analyte | Recovery Range (%) | Intra-assay Imprecision (CV%) | Inter-assay Imprecision (CV%) | Lower Limit of Quantification (LOQ) (nmol/L) |
| 11β-hydroxyandrostenedione | 85 - 117 | ≤ 15 | ≤ 15 | 0.25 |
| 11-ketoandrostenedione | 85 - 117 | ≤ 15 | ≤ 15 | Not specified in source |
| 11-ketotestosterone | 85 - 117 | ≤ 15 | ≤ 15 | 0.24 |
| 11β-hydroxytestosterone | 85 - 117 | ≤ 15 | ≤ 15 | Not specified in source |
Data synthesized from studies employing online SPE-LC-MS/MS methods for the analysis of 11-oxygenated androgens in serum.
Experimental Workflow
Caption: Workflow for the solid-phase extraction of 11β-hydroxyandrostenedione.
References
- 1. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
Application Note: High-Resolution Mass Spectrometry for the Identification of 11β-Hydroxyandrostenedione
Audience: Researchers, scientists, and drug development professionals.
Introduction
11β-hydroxyandrostenedione (11OHA4) is an adrenal-derived C19 steroid that has garnered increasing interest in clinical and research settings. It serves as a key precursor in the biosynthesis of potent 11-oxygenated androgens, such as 11-ketotestosterone (11KT), which have been implicated in various endocrine disorders, including polycystic ovary syndrome (PCOS) and congenital adrenal hyperplasia (CAH). Accurate and sensitive identification and quantification of 11OHA4 are crucial for understanding its physiological roles and its potential as a biomarker. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the selective and accurate measurement of 11OHA4 in complex biological matrices. This application note provides a detailed protocol for the identification of 11OHA4 using LC-HRMS.
Metabolic Pathway of 11β-Hydroxyandrostenedione
The biosynthesis of 11OHA4 primarily occurs in the adrenal glands. Androstenedione is converted to 11OHA4 by the enzyme 11β-hydroxylase (CYP11B1).[1][2] 11OHA4 is then a substrate for several downstream enzymatic conversions. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) oxidizes 11OHA4 to 11-ketoandrostenedione (11KA4).[3][4] Subsequently, 11KA4 can be converted to the potent androgen 11-ketotestosterone (11KT) by aldo-keto reductase family 1 member C3 (AKR1C3). Additionally, 11OHA4 can be metabolized by 5α-reductase to form 11β-hydroxy-5α-androstanedione.
Experimental Protocol
This protocol outlines a general procedure for the extraction and analysis of 11OHA4 from human serum or plasma using liquid chromatography-high-resolution mass spectrometry.
1. Materials and Reagents
-
11β-Hydroxyandrostenedione analytical standard
-
Isotopically labeled internal standard (e.g., d4-11β-Hydroxyandrostenedione)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Human serum or plasma
-
Supported Liquid Extraction (SLE) cartridges or protein precipitation reagents (e.g., zinc sulfate, methanol)
2. Sample Preparation
A robust sample preparation is critical for accurate quantification. Supported liquid extraction is a commonly used technique.
-
Internal Standard Spiking: To 200 µL of serum or plasma, add the internal standard solution.
-
Sample Loading: Load the spiked sample onto an SLE cartridge and wait for 5 minutes.
-
Elution: Elute the analytes with an appropriate organic solvent (e.g., dichloromethane or methyl tert-butyl ether).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
3. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of steroids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start at 40-50% B, increasing to 95-100% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
4. High-Resolution Mass Spectrometry
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or parallel reaction monitoring (PRM).
-
Precursor Ion (m/z): The theoretical exact mass of the protonated molecule [M+H]+ for 11β-hydroxyandrostenedione (C19H26O3) is 303.1955. A high-resolution instrument should be set to target this m/z with a narrow mass tolerance (e.g., ± 5 ppm).
-
Collision Energy: Optimize the collision energy (e.g., 15-30 eV) to achieve optimal fragmentation.
Data Presentation: Quantitative Performance
The following tables summarize typical quantitative performance characteristics of LC-MS/MS methods for the analysis of 11β-hydroxyandrostenedione and related 11-oxygenated androgens.
Table 1: Method Performance Characteristics
| Parameter | 11β-Hydroxyandrostenedione (11OHA4) | 11-Ketotestosterone (11KT) | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 nmol/L | 0.24 nmol/L | [5] |
| Intra-assay Imprecision (%CV) | < 7.9% | < 7.9% | |
| Inter-assay Imprecision (%CV) | < 5.3% | < 5.3% | |
| Mean Recovery | 95.3 - 111.6% | 95.3 - 111.6% |
Table 2: Linearity and Range
| Analyte | Linear Range | Correlation Coefficient (r²) | Reference |
| 11β-Hydroxyandrostenedione (11OHA4) | 0.25 - 100 nmol/L | > 0.99 | |
| 11-Ketotestosterone (11KT) | 0.24 - 100 nmol/L | > 0.99 |
Experimental Workflow
The following diagram illustrates the overall workflow for the identification of 11β-hydroxyandrostenedione using LC-HRMS.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 11β-Hydroxyandrostenedione in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxyandrostenedione (11-OHA4) is an adrenal-derived C19 steroid that is gaining increasing attention in clinical research.[1][2] It serves as a precursor to a series of 11-oxygenated androgens, which are implicated in various endocrine pathologies, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer.[3][4] Unlike the classic androgens that decline with age, 11-oxygenated androgen levels remain relatively stable, highlighting their potential significance throughout the human lifespan.[1] Accurate quantification of 11-OHA4 and its metabolites in urine provides a non-invasive tool to investigate adrenal androgen synthesis and metabolism. This document provides detailed protocols for the quantification of 11-OHA4 in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), along with relevant metabolic context and quantitative data.
Metabolic Pathway of 11β-Hydroxyandrostenedione
The adrenal glands are the primary source of 11-oxygenated androgens. The biosynthesis of these androgens is under the control of the hypothalamic-pituitary-adrenal (HPA) axis via adrenocorticotropic hormone (ACTH). Within the adrenal cortex, the enzyme cytochrome P450 11β-hydroxylase (CYP11B1) converts androstenedione to 11β-hydroxyandrostenedione (11-OHA4). 11-OHA4 can then be metabolized in peripheral tissues by various enzymes, including 11β-hydroxysteroid dehydrogenase (11β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and steroid 5α-reductase (SRD5A), to form other active androgens like 11-ketotestosterone and 11-ketodihydrotestosterone.
Metabolic conversion of androstenedione to 11-oxygenated androgens.
Experimental Protocols
Accurate quantification of 11-OHA4 in urine requires a multi-step process involving sample preparation to liberate the steroid from its conjugated form, followed by extraction, and finally, instrumental analysis. In urine, steroids are primarily present as water-soluble glucuronide and sulfate conjugates to facilitate excretion. Therefore, an enzymatic hydrolysis step is crucial to cleave these conjugates before extraction and analysis.
General Experimental Workflow
The general workflow for the quantification of 11-OHA4 in urine involves sample preparation, hydrolysis, extraction, and analysis by either LC-MS/MS or GC-MS. For GC-MS analysis, an additional derivatization step is required to increase the volatility of the steroid.
References
- 1. Investigating the biosynthesis and metabolism of 11β-hydroxyandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 11-Hydroxy-Androsterone | Rupa Health [rupahealth.com]
- 4. 11β-Hydroxyandrostenedione: Downstream metabolism by 11βHSD, 17βHSD and SRD5A produces novel substrates in familiar pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of 11β-Hydroxyandrost-4-ene-3,17-dione in Cell Culture Media: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxyandrost-4-ene-3,17-dione (11-OHA4) is an adrenal-derived C19 steroid that has gained significant attention in recent years. Initially considered a less important metabolite, it is now recognized as a key precursor to potent 11-oxygenated androgens, such as 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT).[1][2][3][4][5] These androgens can activate the androgen receptor (AR) and play a crucial role in various physiological and pathophysiological processes, including certain types of cancer like castration-resistant prostate cancer (CRPC). The analysis of 11-OHA4 in cell culture media is essential for understanding its biosynthesis, metabolism, and function in in vitro models.
This application note provides detailed protocols for the extraction and quantification of 11-OHA4 from cell culture media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Additionally, it outlines methods for sample preparation and discusses the stability of the analyte. The provided protocols and diagrams are intended to guide researchers in accurately measuring 11-OHA4 to elucidate its role in cellular signaling pathways.
Materials and Methods
Reagents and Materials
-
11β-Hydroxyandrost-4-ene-3,17-dione (11-OHA4) analytical standard
-
Isotopically labeled internal standard (e.g., 11-OHA4-d4)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Cell culture media (specific to the experiment)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Experimental Protocols
Cell Culture and Treatment
-
Culture cells of interest (e.g., LNCaP, H295R) in appropriate cell culture media until they reach the desired confluency.
-
If studying the metabolism of a precursor, treat the cells with the precursor compound (e.g., androstenedione) at various concentrations and time points.
-
If studying the effects of 11-OHA4, treat the cells with 11-OHA4 at various concentrations and for different durations.
-
At the end of the treatment period, collect the cell culture supernatant for analysis.
-
Centrifuge the supernatant to remove any detached cells or debris.
-
Store the clarified supernatant at -80°C until analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for extracting and concentrating steroids from biological matrices.
-
Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of cell culture supernatant, add the internal standard (e.g., 11-OHA4-d4) to a final concentration of 10 ng/mL. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 1 mL of 5% methanol in water) can be performed to remove less polar interferences.
-
Elution: Elute the retained 11-OHA4 and the internal standard with 1 mL of methanol or ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be optimized for specific instrumentation.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A linear gradient from 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 11-OHA4 and its internal standard. Example transitions are provided in the data table below. The specific transitions should be optimized for the instrument being used.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables.
Table 1: LC-MS/MS Parameters for 11-OHA4 Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 11β-Hydroxyandrost-4-ene-3,17-dione | 303.2 | 285.2 | 15 |
| 11β-Hydroxyandrost-4-ene-3,17-dione-d4 (Internal Standard) | 307.2 | 289.2 | 15 |
Table 2: Example Quantification Data from LNCaP Cells Treated with Androstenedione (A4)
| Treatment | Time (hours) | 11-OHA4 Concentration (ng/mL) ± SD |
| Vehicle Control | 24 | Not Detected |
| 100 nM A4 | 24 | 5.2 ± 0.8 |
| 1 µM A4 | 24 | 28.1 ± 3.5 |
Mandatory Visualizations
Signaling Pathway of 11-OHA4 Metabolism
The following diagram illustrates the biosynthesis of 11-OHA4 from androstenedione and its subsequent metabolism to potent androgens in steroid-responsive tissues.
Caption: Metabolic pathway of 11β-Hydroxyandrost-4-ene-3,17-dione.
Experimental Workflow
The following diagram outlines the major steps in the analysis of 11-OHA4 from cell culture media.
Caption: Workflow for 11-OHA4 analysis in cell culture media.
Stability and Considerations
-
Analyte Stability: Studies have shown that 11-OHA4 is relatively stable in serum. However, the stability of 11-OHA4 in cell culture media at different storage conditions should be evaluated. Repeated freeze-thaw cycles should be avoided.
-
Matrix Effects: Cell culture media can contain components that may interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. The use of an isotopically labeled internal standard helps to correct for these matrix effects.
-
Method Validation: It is crucial to validate the analytical method according to established guidelines, including assessing linearity, accuracy, precision, and the limit of quantification (LOQ).
-
Artifactual Conversion: Be aware of the potential for non-enzymatic conversion of cortisol and cortisone to 11-OHA4 and 11-ketoandrostenedione, respectively, especially during sample processing at ambient temperatures. Prompt processing of samples on ice is recommended.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for the accurate and reliable quantification of 11β-hydroxyandrost-4-ene-3,17-dione in cell culture media. By employing these methods, researchers can effectively investigate the role of this important adrenal androgen and its metabolites in various biological systems, contributing to a deeper understanding of androgen signaling in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Metabolism of 11β-Hydroxyandrostenedione in H295R Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction 11β-hydroxyandrostenedione (11-OHA) is an adrenal-derived C19 steroid that has garnered renewed interest in steroidogenesis research.[1][2] Its biosynthesis and metabolism are critical for understanding adrenal androgen production and can serve as a biomarker in various endocrine conditions. The human NCI-H295R cell line is a well-established in vitro model for studying steroidogenesis.[3][4] These adrenocortical carcinoma cells express the key enzymes required for the synthesis of mineralocorticoids, glucocorticoids, and adrenal androgens, making them an ideal system for investigating the metabolic fate of 11-OHA.[5] This document provides detailed protocols for studying 11-OHA metabolism in H295R cells, methods for data analysis, and visual representations of the key metabolic pathways and experimental workflows.
Quantitative Data Summary
The production of 11-OHA and related C19 steroids in H295R cells can be significantly influenced by stimulating the steroidogenic pathway, for instance, with forskolin, which mimics the action of adrenocorticotropic hormone (ACTH). The following table summarizes the quantitative analysis of these steroids under basal and stimulated conditions, as determined by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
| Steroid Metabolite | Basal Condition (Total ± SEM, nM) | Forskolin Stimulated (Total ± SEM, nM) | Fold Change |
| PREG | 237.7 ± 12.7 | 799.5 ± 34.2 | ↑ 3.4 |
| DHEA | 232.3 ± 18.2 | 464.5 ± 34.7 | ↑ 2.0 |
| DHEA-S | 3.4 ± 0.2 | 5.1 ± 0.3 | ↑ 1.6 |
| A4 | 913.2 ± 29.2 | 1338.0 ± 81.1 | ↑ 1.4 |
| 11-OHA | 100.4 ± 5.2 | 329.9 ± 27.2 | ↑ 3.5 |
| 11KA4 | 2.8 ± 1.0 | 3.4 ± 0.8 | ↑ 1.2 |
| T | 46.0 ± 3.8 | 50.0 ± 2.4 | ↑ 1.1 |
| Data adapted from. PREG: Pregnenolone, DHEA: Dehydroepiandrosterone, DHEA-S: DHEA-Sulfate, A4: Androstenedione, 11-OHA: 11β-Hydroxyandrostenedione, 11KA4: 11-Ketoandrostenedione, T: Testosterone. SEM: Standard Error of the Mean. |
Experimental Protocols
H295R Cell Culture and Maintenance
This protocol is based on established guidelines for H295R cell culture.
-
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
Growth Medium: DMEM/F12 supplemented with Nu-Serum and ITS Premix.
-
Phosphate-Buffered Saline (PBS)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
T75 culture flasks
-
24-well culture plates
-
-
Thawing and Initiating Cultures:
-
Rapidly thaw the frozen vial of H295R cells in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol and transfer contents to a centrifuge tube containing fresh growth medium.
-
Centrifuge at approximately 125 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Transfer the cell suspension to a T75 flask and incubate at 37°C in a 5% CO₂ atmosphere.
-
-
Subculturing:
-
Change the medium every 2-3 days.
-
When cells reach 75-90% confluency, aspirate the medium.
-
Briefly rinse the cell layer with Trypsin-EDTA solution.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Neutralize the trypsin with growth medium, collect the cell suspension, and centrifuge.
-
Resuspend the pellet and plate into new flasks or plates at the desired density.
-
Protocol for 11-OHA Metabolism Study
This protocol outlines the procedure for treating H295R cells to study the metabolism of androstenedione (A4) to 11-OHA and its subsequent metabolites.
-
Procedure:
-
Seeding: Seed H295R cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency at the end of the experiment.
-
Acclimation: Allow cells to acclimate for 24 hours in the incubator.
-
Treatment:
-
Prepare treatment media containing the substrate (e.g., Androstenedione) at the desired concentration.
-
To study stimulated metabolism, add an inducing agent like forskolin.
-
Include appropriate controls: a vehicle control (solvent), a positive control (e.g., a known inducer of steroidogenesis), and a negative control (e.g., a known inhibitor like etomidate for CYP11B1).
-
-
Exposure: Remove the acclimation medium and expose the cells to the treatment media for 48 hours.
-
Sample Collection: At the end of the exposure period, collect the culture medium from each well for steroid analysis. Store samples at -80°C until extraction.
-
Cell Viability: Immediately after medium collection, assess cell viability using a standard method like the MTT assay to ensure observed effects are not due to cytotoxicity.
-
Steroid Extraction and Analysis
-
Extraction: Steroids can be extracted from the culture medium using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Analysis: The concentrations of 11-OHA and other relevant steroids are quantified using highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), specifically UPLC-MS/MS, which allows for the detection of multiple steroid intermediates and end-products in a single run without derivatization.
Pathways and Workflows
Biosynthesis and Metabolism of 11β-Hydroxyandrostenedione
The H295R cell model endogenously expresses the necessary enzymes to convert androstenedione into 11-OHA and further metabolize it. The primary enzyme responsible for the 11β-hydroxylation of androstenedione is CYP11B1. Once formed, 11-OHA can be a substrate for other steroidogenic enzymes, including 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) and 5α-reductase (SRD5A).
Caption: Metabolic pathway of 11β-Hydroxyandrostenedione in H295R cells.
Experimental Workflow
The following diagram illustrates the logical flow of an in vitro experiment designed to investigate 11-OHA metabolism in H295R cells.
Caption: Workflow for H295R cell-based 11-OHA metabolism studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Computational Model of Steroidogenesis in Human H295R Cells to Predict Biochemical Response to Endocrine-Active Chemicals: Model Development for Metyrapone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Elucidating the Function of 11β-Hydroxyandrost-4-ene-3,17-dione
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
11β-Hydroxyandrost-4-ene-3,17-dione (11-OHA) is an adrenal-derived C19 steroid that has garnered increasing interest as a key precursor in the biosynthesis of potent 11-oxygenated androgens, such as 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT).[1][2] These androgens can activate the androgen receptor (AR) and are implicated in the pathophysiology of conditions like castration-resistant prostate cancer (CRPC) and metabolic syndrome.[3][4] Due to significant species differences in adrenal steroidogenesis—most notably the lack of significant adrenal androgen production in common rodent models—careful selection of appropriate animal models is critical for studying the function of 11-OHA and its metabolic pathways.[5]
This document provides detailed application notes and experimental protocols for utilizing relevant animal models to investigate the biological roles of 11-OHA, focusing on its contributions to metabolic disease and prostate cancer progression.
I. Animal Models for 11-OHA Function in Metabolic Syndrome
While direct administration of 11-OHA in metabolic syndrome models is not widely documented, a common approach is to induce a metabolic syndrome phenotype in rodents and then study the alterations in androgen profiles or the effects of exogenous androgens. High-fat and high-fructose diets are standard methods for inducing obesity, insulin resistance, and dyslipidemia in mice and rats, creating a relevant context to study the metabolic impact of androgens.
A. Diet-Induced Obesity (DIO) Mouse Model
This model is suitable for investigating how a metabolic syndrome phenotype affects androgen metabolism and for testing the effects of exogenously administered androgens on metabolic parameters.
Experimental Protocol: Induction of Metabolic Syndrome with a High-Fat, High-Fructose (HFHF) Diet
-
Animal Selection: Use male C57BL/6J or Institute of Cancer Research (ICR) mice, 8 weeks of age. House animals individually with a 12-hour light/dark cycle.
-
Diet Formulation:
-
Control Diet (Normal Chow): Standard rodent chow with approximately 10% of calories from fat.
-
HFHF Diet: A purified diet with 45-60% of calories from fat (e.g., lard or beef tallow) and a drinking solution containing 20-35% fructose.
-
-
Induction Period: Feed mice the respective diets for 12-16 weeks.
-
Monitoring:
-
Measure body weight and food/water intake weekly.
-
At the end of the induction period, assess metabolic parameters.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal (i.p.) injection of glucose (2 g/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Fast mice for 4 hours, then administer an i.p. injection of human insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
Serum Analysis: Collect terminal blood via cardiac puncture. Separate serum to measure insulin (ELISA), triglycerides, total cholesterol, HDL, LDL, and uric acid using biochemical assays.
-
-
Androgen Administration (Optional): To study the specific effects of an androgen in the context of metabolic syndrome, testosterone enanthate (a long-acting testosterone ester) can be administered. A single subcutaneous injection of 5µg of testosterone enanthate in a suitable vehicle (e.g., sesame oil) to neonatal mice has been shown to induce metabolic alterations in adulthood. For adult DIO mice, repeated administration would be necessary, with the dosage requiring optimization.
-
Tissue Collection: At the end of the study, euthanize mice and harvest tissues such as liver, visceral adipose tissue, and adrenal glands for histological analysis or measurement of steroid concentrations.
Quantitative Data Summary: Effects of HFHF Diet in ICR Mice
| Parameter | Normal Chow (Control) | High-Fat, High-Fructose (HFHF) | % Change |
| Body Weight (g) | 38.5 ± 2.1 | 52.3 ± 3.5 | +35.8% |
| Fasting Glucose (mmol/L) | 5.8 ± 0.4 | 7.9 ± 0.6 | +36.2% |
| Fasting Insulin (mU/L) | 18.2 ± 2.5 | 35.4 ± 4.1 | +94.5% |
| Serum Triglycerides (mmol/L) | 1.1 ± 0.2 | 2.5 ± 0.3 | +127.3% |
| Total Cholesterol (mmol/L) | 2.9 ± 0.3 | 4.8 ± 0.5 | +65.5% |
| Systolic Blood Pressure (mmHg) | 105 ± 5 | 132 ± 7 | +25.7% |
| (Data are presented as mean ± SD) |
Experimental Workflow for Diet-Induced Metabolic Syndrome Model
Workflow for inducing and analyzing metabolic syndrome in mice.
II. Animal Models for 11-OHA Function in Castration-Resistant Prostate Cancer (CRPC)
The role of 11-OHA as a precursor to potent androgens is highly relevant in CRPC, where tumors can utilize adrenal androgens for growth after testicular androgen production is eliminated. Xenograft models using human prostate cancer cell lines in castrated immunodeficient mice are the gold standard for this research.
A. VCaP/LuCaP Xenograft Model in Castrated Mice
This model allows for the in vivo study of how adrenal-derived precursors, including 11-OHA, contribute to CRPC progression. The VCaP cell line is particularly useful as it expresses a full-length, amplified androgen receptor. Patient-derived xenografts (PDXs) like LuCaP models offer higher clinical relevance.
Experimental Protocol: CRPC Xenograft Model
-
Animal Selection: Use male immunodeficient mice (e.g., C.B-17 SCID or nude mice), 6-8 weeks of age.
-
Cell Culture: Culture VCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Tumor Implantation:
-
Harvest VCaP cells and resuspend them in a 1:1 mixture of culture medium and Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
Allow tumors to establish and reach a volume of approximately 100-150 mm³. Monitor tumor growth by caliper measurement (Volume = 0.52 x Length x Width²).
-
-
Surgical Procedures:
-
Castration (Orchiectomy): Once tumors are established, anesthetize the mice and surgically remove the testes to ablate gonadal androgen production. This marks the transition to a castrate state.
-
Adrenalectomy (Optional): To specifically investigate the contribution of adrenal androgens, a subset of castrated mice can undergo surgical removal of the adrenal glands. This procedure is complex and requires post-operative corticosterone replacement in the drinking water. Adrenalectomy provides a model to compare tumor growth with and without adrenal precursor steroids.
-
-
Precursor Administration:
-
To study the specific effect of an adrenal precursor, castrated mice can be supplemented with DHEA. DHEA can be administered via subcutaneous slow-release pellets or daily injections. A serum concentration of ~16-25 nM DHEA in mice mimics physiological levels in humans. This allows the tumor to metabolize DHEA through pathways that involve 11-OHA.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume 2-3 times per week.
-
Monitor animal health and body weight.
-
The primary endpoint is typically tumor progression to a predetermined size (e.g., 1000 mm³) or a defined time point.
-
-
Sample Collection and Analysis:
-
At the study endpoint, collect terminal blood for serum steroid analysis.
-
Excise tumors, weigh them, and divide them for steroid analysis (LC-MS/MS), gene expression analysis (qRT-PCR for AR-regulated genes like PSA, TMPRSS2), and histology.
-
Quantitative Data Summary: Effects of Adrenalectomy on Tumor Androgens in Castrated Mice with LuCaP35CR Xenografts
| Steroid (pg/mg tissue) | Castration Only | Castration + Adrenalectomy | % Reduction |
| Androstenedione (AED) | 0.05 | 0.02 | -60% |
| Testosterone (T) | 0.64 | 0.03 | -95.3% |
| Dihydrotestosterone (DHT) | 2.30 | 0.23 | -90.0% |
| (Data are representative values from published studies) |
Logical Flow for CRPC Xenograft Experiments
Decision tree for CRPC xenograft studies on adrenal androgens.
III. Analytical Protocols
A. Quantification of 11-Oxygenated Androgens by LC-MS/MS
Accurate measurement of 11-OHA and its metabolites is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
Protocol Outline: Steroid Extraction and LC-MS/MS Analysis from Plasma
-
Sample Preparation:
-
Thaw plasma samples (~50-100 µL) on ice.
-
Add an internal standard solution containing deuterated analogues of the target steroids (e.g., d5-Testosterone, d7-Androstenedione).
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile). Vortex and centrifuge to pellet proteins.
-
-
Extraction:
-
Use supported liquid extraction (SLE) or online solid-phase extraction (SPE) for further cleanup and concentration of the steroids from the supernatant.
-
Elute the steroids in an appropriate solvent and evaporate to dryness under nitrogen.
-
Reconstitute the sample in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column to separate the steroids. A typical mobile phase consists of a gradient of water and methanol/acetonitrile with a modifier like formic acid or ammonium fluoride.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. For each steroid, monitor specific precursor-to-product ion transitions to ensure specificity and sensitivity. For example:
-
11-OHA: Precursor ion (m/z) -> Product ion (m/z)
-
11-Ketotestosterone: Precursor ion (m/z) -> Product ion (m/z)
-
-
-
Quantification: Generate a standard curve using known concentrations of each analyte. Quantify the steroids in the samples by comparing their peak areas to the peak areas of the internal standards and interpolating from the standard curve.
IV. Signaling Pathway Visualization
11-OHA itself has low androgenic activity. Its significance lies in its conversion to 11-ketotestosterone (11KT) and subsequently to 11-ketodihydrotestosterone (11KDHT), both of which are potent agonists of the androgen receptor (AR).
Signaling Pathway of 11-OHA Metabolites
Metabolism of 11-OHA and subsequent AR signaling cascade.
References
- 1. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 2. academic.oup.com [academic.oup.com]
- 3. 11-Ketotestosterone is the predominant active androgen in prostate cancer patients after castration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the role of 11-Ketotestosterone in Prostate cancer ? - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 5. researchgate.net [researchgate.net]
Establishing Reference Intervals for 11β-Hydroxyandrostenedione in Pediatric Populations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxyandrostenedione (11-OHA4) is an adrenal-derived androgen that is gaining recognition as a significant contributor to the total androgen pool, particularly in children.[1][2][3] Accurate measurement and interpretation of 11-OHA4 levels are crucial for the diagnosis and management of various pediatric disorders, including congenital adrenal hyperplasia (CAH), premature adrenarche, and polycystic ovary syndrome (PCOS).[1][2] Unlike classic androgens, 11-oxygenated androgens like 11-OHA4 can be major bioactive androgens in children. This document provides detailed application notes and protocols for establishing reference intervals for 11-OHA4 in children, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for steroid hormone measurement.
Clinical Significance of 11β-Hydroxyandrostenedione in Children
Elevated levels of 11-oxygenated androgens, including 11-OHA4, are observed in several pediatric conditions characterized by androgen excess. In patients with 21-hydroxylase deficiency, the most common form of CAH, 11-oxygenated androgens can be the dominant active androgens. Their measurement provides valuable information for diagnosing and monitoring treatment efficacy. Furthermore, children with premature adrenarche have been found to have significantly higher levels of 11-OHA4 and other 11-oxygenated androgens compared to age-matched controls, suggesting their role in the premature development of adrenal androgens.
Data Presentation: Reference Intervals for 11β-Hydroxyandrostenedione
The following tables summarize age- and sex-specific reference intervals for serum 11-OHA4 in healthy children, as determined by LC-MS/MS. These intervals are crucial for the correct interpretation of patient data.
Table 1: Serum 11β-Hydroxyandrostenedione Reference Intervals in Prepubertal Children (nmol/L)
| Age Group | Boys (n=94) | Girls (n=39) |
| Pre-adrenarche (0-5 years) | 0.20 - 2.89 | 0.20 - 2.89 |
| Prepubertal (Boys: ≤10 years, Girls: ≤9 years) | 0.20 - 4.36 | 0.20 - 4.36 |
No significant sex differences were observed in the prepubertal group.
Table 2: Serum 11β-Hydroxyandrostenedione Reference Intervals in Pubertal Children (nmol/L)
| Age Group | Boys (n=52) | Girls (n=71) |
| Pubertal (Boys: ≥11 years, Girls: ≥10 years) | 0.70 - 7.00 | 0.70 - 7.00 |
No significant sex differences were observed in the pubertal group for 11-OHA4.
Table 3: Age-Related Serum Concentrations of 11β-Hydroxyandrostenedione (ng/dL)
| Age | Concentration Range (ng/dL) |
| Detectable at all ages | Increases with age in an almost linear way. |
| At age 18 | 60.5 - 296.4 |
Slightly higher concentrations were observed in boys until the age of 4.
Experimental Protocols
Protocol 1: Quantification of 11β-Hydroxyandrostenedione in Serum by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of 11-OHA4 in pediatric serum samples.
1. Sample Collection and Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature.
-
Centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
2. Internal Standard Spiking:
-
Thaw serum samples on ice.
-
Spike an aliquot of each serum sample, calibrator, and quality control with an internal standard solution (e.g., deuterated 11-OHA4) to correct for matrix effects and procedural losses.
3. Protein Precipitation:
-
Add a precipitating agent (e.g., zinc sulfate in methanol/water) to the serum samples.
-
Vortex mix thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a 96-well plate for further processing.
4. Liquid-Liquid Extraction (Alternative to Protein Precipitation):
-
Add an organic solvent (e.g., methyl tert-butyl ether) to the serum sample.
-
Vortex vigorously to extract the steroids into the organic phase.
-
Freeze the aqueous layer at -80°C to facilitate the separation of the organic layer.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
5. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):
-
Condition an SPE cartridge (e.g., C18) with methanol and then water.
-
Load the supernatant from the protein precipitation step or the reconstituted extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the androgens with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
6. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Employ a suitable analytical column (e.g., C8 or C18) for the separation of steroids.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and methanol.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Optimize the MS/MS parameters for 11-OHA4 and its internal standard, including the precursor and product ion transitions (multiple reaction monitoring - MRM), collision energy, and other source parameters.
-
7. Data Analysis and Quantification:
-
Generate a calibration curve using calibrators of known 11-OHA4 concentrations.
-
Quantify the 11-OHA4 concentration in the pediatric serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Adrenal Steroidogenesis Pathway
The following diagram illustrates the adrenal steroidogenesis pathway, highlighting the synthesis of 11β-hydroxyandrostenedione.
Caption: Adrenal steroidogenesis pathway highlighting the synthesis of 11-oxygenated androgens.
Experimental Workflow
The following diagram outlines the logical workflow for the quantification of 11β-hydroxyandrostenedione in pediatric serum samples.
Caption: Workflow for quantifying 11β-hydroxyandrostenedione in pediatric serum.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Non-Enzymatic Conversion of Cortisol to 11β-Hydroxyandrostenedione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the non-enzymatic conversion of cortisol to 11β-hydroxyandrostenedione (11β-OHA). This artifactual conversion can be a significant source of error in analytical experiments, particularly those employing mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the non-enzymatic conversion of cortisol to 11β-OHA?
A1: The non-enzymatic conversion of cortisol to 11β-hydroxyandrostenedione (11β-OHA) is a chemical transformation that can occur spontaneously under certain conditions, without the involvement of an enzyme. This conversion can lead to artificially elevated levels of 11β-OHA in experimental samples, resulting in inaccurate measurements, especially in sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Q2: What are the primary factors that promote this non-enzymatic conversion?
A2: The primary factors that promote the non-enzymatic conversion of cortisol to 11β-OHA are:
-
Temperature: Elevated temperatures, such as ambient room temperature and 37°C, can facilitate this conversion.[1]
-
Sample State: The conversion is significantly amplified in dried steroid extracts.[1] This is a critical consideration for protocols that involve solvent evaporation steps.
Q3: At what temperatures is the non-enzymatic conversion observed?
A3: The non-enzymatic conversion of cortisol to 11β-OHA has been observed at ambient room temperature and when incubated at 37°C.[1] Conversely, the conversion is not observed at -20°C.[1]
Q4: How significant can the artifactual increase in 11β-OHA be?
A4: The artifactual increase in 11β-OHA can be substantial. In dried steroid extracts, peak areas of 11β-OHA have been observed to increase by as much as 50-fold.
Q5: How can I prevent or minimize the non-enzymatic conversion of cortisol during my experiments?
A5: To minimize the non-enzymatic conversion, it is crucial to handle samples appropriately, especially after any solvent evaporation steps. The single most effective preventative measure is the prompt reconstitution of dried steroid extracts on ice. Maintaining low temperatures throughout sample processing is key.
Q6: Is there a distinction between non-enzymatic and enzymatic conversion of cortisol to 11β-OHA?
A6: Yes, there is a clear distinction. While this guide focuses on the non-enzymatic, artifactual conversion, there is also an enzymatic pathway. In certain biological contexts, particularly in adrenal tissue, cortisol can be converted to 11β-OHA by the enzyme cortisol lyase. This is a regulated biological process, unlike the spontaneous chemical conversion that can occur during sample handling and analysis.
Troubleshooting Guides
Issue: Unexpectedly high levels of 11β-hydroxyandrostenedione (11β-OHA) in my samples.
Possible Cause: Non-enzymatic conversion of cortisol to 11β-OHA during sample preparation or storage.
Troubleshooting Steps:
-
Review Your Sample Handling Protocol:
-
Were your samples exposed to ambient or elevated temperatures for extended periods?
-
If you performed a solvent evaporation step, how long were the extracts left in a dried state?
-
Was the reconstitution of dried extracts performed immediately and on ice?
-
-
Re-analysis of a Subset of Samples with Optimized Protocol:
-
Select a few representative samples and re-process them using the recommended protocol for minimizing conversion (see "Experimental Protocols" section below).
-
Compare the 11β-OHA levels from the re-processed samples with your original results. A significant decrease in 11β-OHA would suggest that the initial high levels were artifactual.
-
-
Control Experiments:
-
Prepare a pure cortisol standard solution.
-
Process this standard using your routine experimental protocol and the optimized protocol in parallel.
-
Analyze for the presence of 11β-OHA. The formation of 11β-OHA in the standard processed under your routine protocol would confirm the occurrence of non-enzymatic conversion.
-
Data Presentation
Table 1: Impact of Sample Handling on Artifactual 11β-OHA Formation
| Condition | Fold Increase in 11β-OHA Peak Area (relative to fresh sample) | Reference |
| Dried Steroid Extracts | Up to 50-fold | |
| Prompt Reconstitution on Ice | Minimized |
Table 2: Stability of Cortisol in Dried Blood Spots Under Different Storage Temperatures
| Storage Temperature | Stability Duration | Observation |
| Room Temperature | Significant decrease from 6 months | Unstable for long-term storage |
| 4°C | Stable for at least 1 year | Recommended for long-term storage |
| -20°C | Stable for at least 1 year | Recommended for long-term storage |
| -70°C | Stable for at least 1 year | Recommended for long-term storage |
Note: While this table reflects cortisol stability, its degradation can be an indicator of potential conversion to other metabolites, including 11β-OHA.
Experimental Protocols
Protocol for Minimizing Non-Enzymatic Conversion of Cortisol
This protocol is designed for researchers performing steroid analysis, particularly when a solvent evaporation step is necessary.
Materials:
-
Ice bucket
-
Reconstitution solvent (e.g., methanol/water mixture), pre-chilled to 4°C
-
Vortex mixer
-
Centrifuge (if required)
Methodology:
-
Preparation: Prior to starting your experiment, ensure that your reconstitution solvent is chilled and you have an ice bucket ready.
-
Solvent Evaporation: If your protocol requires solvent evaporation (e.g., using a nitrogen evaporator or vacuum concentrator), proceed as usual.
-
Immediate Reconstitution: As soon as the solvent has completely evaporated, do not leave the dried extracts at room temperature. Immediately place the sample tubes in an ice bucket.
-
Chilled Solvent Addition: Add the pre-chilled reconstitution solvent to each sample tube while they are still on ice.
-
Vortexing: Vortex the samples thoroughly to ensure complete dissolution of the steroid extract.
-
Further Processing: Proceed with your subsequent analytical steps (e.g., transfer to autosampler vials). Maintain the samples at a low temperature (e.g., in a cooled autosampler) until analysis.
Mandatory Visualization
Caption: Factors promoting the non-enzymatic conversion of cortisol.
Caption: Workflow to minimize artifactual 11β-OHA formation.
Caption: Decision tree for troubleshooting unexpected 11β-OHA results.
References
Technical Support Center: Chromatographic Separation of 11β-Hydroxyandrostenedione and its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic separation of 11β-hydroxyandrostenedione (11β-OHA4) from its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 11β-hydroxyandrostenedione from its isomers important?
Q2: What are the primary chromatographic techniques used for separating 11β-hydroxyandrostenedione and its isomers?
A2: The most common techniques offering high selectivity and resolution for steroid isomer separation are:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most widely used methods, often coupled with tandem mass spectrometry (LC-MS/MS), for their excellent separation and quantification capabilities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A gold standard for steroid profiling, especially for metabolites in urine. It typically requires a derivatization step to increase the volatility of the steroids.
-
Supercritical Fluid Chromatography (SFC): An alternative technique that uses supercritical CO2 as the mobile phase. It can offer unique selectivity, faster separations, and reduced use of toxic solvents compared to HPLC.
Q3: What are the main challenges in separating these steroid isomers?
A3: The primary challenge is the structural similarity of the isomers. Steroid isomers often have the same mass and similar physicochemical properties, making them difficult to resolve chromatographically. Common issues include poor resolution between critical pairs, peak tailing, and co-elution, which can compromise accurate quantification. Additionally, artifactual elevations of 11β-OHA4 can occur due to the non-enzymatic conversion of cortisol during sample handling and storage, requiring careful protocol adherence.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Resolution Between 11β-hydroxyandrostenedione and its Isomers in HPLC/UHPLC
Symptom: Chromatographic peaks for 11β-OHA4 and a critical isomer (e.g., 11α-OHA4, 11-ketoandrostenedione) are not baseline separated (Resolution, Rs < 1.5), leading to inaccurate quantification.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The choice of organic modifier and additives is critical for selectivity.
-
Action: Evaluate different organic modifiers. Methanol can enhance π-π interactions with certain stationary phases (like biphenyl), potentially improving separation compared to acetonitrile. Adjusting the ratio of the organic solvent to the aqueous phase can also improve resolution; a weaker mobile phase (less organic solvent) generally increases retention times.
-
Action: Optimize the gradient elution. A shallower gradient can increase the separation between closely eluting peaks.
-
Action: Introduce mobile phase additives. Small amounts of formic acid or ammonium formate can improve peak shape and influence selectivity.
-
-
Inappropriate Stationary Phase: The column chemistry is the most critical factor for achieving selectivity.
-
Action: Select a column with alternative selectivity. While C18 columns are common, phases like Biphenyl or Phenyl-Hexyl offer different interactions (e.g., π-π) that can significantly enhance the resolution of aromatic and moderately polar analytes like steroids.
-
-
Incorrect Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
-
Action: Optimize the column temperature. Experiment with different temperatures (e.g., in 5°C increments) to observe the effect on resolution.
-
Issue 2: Peak Tailing in GC-MS Analysis
Symptom: Asymmetrical peaks with a "tail" are observed, affecting peak integration and measurement accuracy.
Possible Causes and Solutions:
-
Active Sites in the GC System: Steroids, especially those with hydroxyl groups, can interact with active sites (exposed silanols) in the inlet liner, column, or detector.
-
Action: Use a deactivated inlet liner and replace it regularly. Ensure the column is properly conditioned and has not exceeded its lifetime.
-
-
Incomplete Derivatization: Underivatized hydroxyl groups are polar and can cause peak tailing.
-
Action: Optimize the derivatization reaction. Ensure the sample is completely dry before adding the reagent. Check that the derivatizing reagent (e.g., MSTFA) is fresh and of high quality. Adjust reaction time and temperature if necessary.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Action: Dilute the sample and re-inject to see if the peak shape improves.
-
Issue 3: Peak Splitting in HPLC/UHPLC
Symptom: A single analyte produces two or more peaks (split peak).
Possible Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Action: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. Limit the injection volume if a strong solvent must be used.
-
-
Column Void or Blocked Frit: A void at the column inlet or a partially blocked frit can disrupt the flow path. This often affects all peaks in the chromatogram.
-
Action: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.
-
-
Contamination: Buildup of contaminants on the column can create alternative analyte pathways.
-
Action: Use a guard column to protect the analytical column. Develop a robust column washing procedure to be used between analytical runs.
-
Experimental Protocols
Protocol 1: General HPLC-MS/MS Method for Steroid Isomer Separation
This protocol provides a starting point for separating 11β-hydroxyandrostenedione from its isomers using a biphenyl stationary phase, which has shown superior performance over traditional C18 phases for this application.
-
Sample Preparation:
-
Perform protein precipitation by mixing 100 µL of plasma/serum with 200 µL of cold acetonitrile containing internal standards.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Alternatively, for cleaner extracts, use solid-phase extraction (SPE).
-
-
Chromatographic Conditions:
-
Column: Biphenyl or Phenyl-Hexyl phase (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 30-40%) and run a shallow gradient over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Optimize precursor/product ion transitions for 11β-hydroxyandrostenedione and its relevant isomers using Multiple Reaction Monitoring (MRM).
-
Protocol 2: Silylation of Steroids for GC-MS Analysis
This protocol outlines a general procedure for the derivatization of hydroxyl and keto groups in steroids to form trimethylsilyl (TMS) ethers, which improves their volatility and chromatographic behavior for GC-MS analysis.
-
Sample Preparation:
-
Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.
-
-
Derivatization Reaction:
-
Add 50 µL of a derivatizing reagent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)) to the dried sample vial.
-
Cap the vial tightly and heat at 60-80°C for 20-30 minutes to ensure a complete reaction.
-
-
GC-MS Analysis:
-
After the vial has cooled to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient suitable for steroid analysis.
-
Data Presentation: Performance of HPLC Stationary Phases
The choice of stationary phase is paramount for resolving structurally similar steroid isomers. Biphenyl phases often provide superior resolution compared to standard C18 phases by introducing alternative separation mechanisms like π-π interactions.
| Isomer Pair | Stationary Phase | Mobile Phase Modifier | Resolution (Rs) | Reference |
| 21-Deoxycortisol vs. 11-Deoxycortisol | C18 | Methanol | 1.90 | |
| 21-Deoxycortisol vs. 11-Deoxycortisol | Biphenyl | Methanol | 7.93 | |
| Androstenedione vs. Testosterone | C18 | Acetonitrile | Partial Co-elution | |
| Androstenedione vs. Testosterone | Biphenyl | Acetonitrile | Baseline Separation |
Table 1: Comparison of HPLC column chemistries for the separation of challenging steroid isomer pairs. Higher Rs values indicate better separation.
References
- 1. 11β-Hydroxyandrostenedione - Wikipedia [en.wikipedia.org]
- 2. Profiling adrenal 11β-hydroxyandrostenedione metabolites in prostate cancer cells, tissue and plasma: UPC2-MS/MS quantification of 11β-hydroxytestosterone, 11keto-testosterone and 11keto-dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Accurate Measurement of 11-Oxygenated Androgens
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isobaric interferences in the quantification of 11-oxygenated androgens (11-OAs).
Frequently Asked Questions (FAQs)
Q1: What are 11-oxygenated androgens and why are they important?
A1: 11-oxygenated androgens (11-OAs) are a class of steroid hormones produced primarily by the adrenal glands.[1][2] They are gaining significant attention as potential biomarkers for various conditions associated with androgen excess, such as congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[3][4][5] Unlike traditional androgens like testosterone, 11-OAs can help differentiate between adrenal and gonadal androgen sources, offering a more precise diagnostic insight.
Q2: What are isobaric interferences in the context of 11-OA measurement?
A2: Isobaric interferences occur when two or more different compounds have the same nominal mass-to-charge ratio (m/z). In the analysis of 11-OAs using mass spectrometry, this means that different androgen isomers can be indistinguishable based on their mass alone, leading to inaccurate quantification.
Q3: Which specific 11-oxygenated androgens are prone to isobaric interference?
A3: Several 11-OAs and related steroids are isobaric and can interfere with each other during LC-MS/MS analysis. Common examples include:
-
11β-hydroxyandrostenedione (11OHA4) and 11-ketotestosterone (11KT) can exhibit mutual interferences.
-
After derivatization, Testosterone (T) and Dehydroepiandrosterone (DHEA) can become isobaric, posing a challenge for accurate measurement.
Q4: What are the primary analytical techniques for measuring 11-OAs and addressing interferences?
A4: The most common and robust method for quantifying 11-OAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To overcome isobaric interferences, several advanced techniques can be employed:
-
High-Resolution Liquid Chromatography: Utilizing advanced column chemistries, such as biphenyl phases, can improve the separation of isomers.
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase, providing an additional dimension of separation beyond chromatography and mass-to-charge ratio.
-
Chemical Derivatization: Modifying the steroid structure through chemical reactions can alter their chromatographic behavior and mass spectral properties, enabling the separation of previously interfering isomers.
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS/MS analysis of 11-oxygenated androgens.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Resolution of Isobaric Pairs | Inadequate separation on the analytical column. | - Optimize the LC method: Experiment with different mobile phase compositions, gradients, and flow rates.- Select a different column chemistry: Consider using a biphenyl or other phenyl-based column, which can offer better selectivity for steroid isomers compared to standard C18 columns.- Increase column length or use coupled columns: This can enhance the overall separation efficiency. |
| Peak Splitting | 1. Injection solvent mismatch: The solvent used to dissolve the sample is significantly stronger than the initial mobile phase.2. Column overload: Injecting too high a concentration of the analyte.3. Secondary interactions: Unwanted interactions between the analyte and the stationary phase.4. Column degradation or contamination: A void at the column inlet or a contaminated frit. | 1. Match the injection solvent to the initial mobile phase composition. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH or use additives to minimize secondary interactions. 4. Flush the column or replace it if it's old or shows signs of degradation. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization: Steroids can have poor ionization efficiency in electrospray ionization (ESI).2. Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes.3. Inefficient sample preparation: Loss of analytes during extraction or cleanup steps. | 1. Consider chemical derivatization: Reagents like Girard-T or picolinic acid can introduce a charged group, significantly enhancing ionization efficiency.2. Improve sample cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.3. Optimize MS source parameters: Adjust gas flows, temperatures, and voltages to maximize ion signal. |
| Inaccurate Quantification | 1. Unresolved isobaric interference. 2. Lack of appropriate internal standards. 3. Non-linearity of the calibration curve. | 1. Employ advanced separation techniques: Use ion mobility spectrometry or chemical derivatization as described in the FAQs.2. Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in instrument response. 3. Ensure the calibration range covers the expected sample concentrations and use appropriate weighting for the regression. |
Quantitative Data Summary
The following table summarizes the performance of different analytical strategies for the resolution of isobaric 11-oxygenated androgens, based on data compiled from various studies.
| Analytical Strategy | Isobaric Pair | Key Performance Metric | Reported Outcome | Reference |
| High-Resolution LC-MS/MS | 11-Deoxycortisol & 21-Deoxycortisol | Chromatographic Resolution (Rs) | Rs > 7.9 on a biphenyl column, compared to Rs = 1.9 on a C18 column. | |
| Ion Mobility-Mass Spectrometry (IM-MS) with Derivatization | 21-hydroxyprogesterone & 11β-hydroxyprogesterone | Two-peak resolution (Rpp) | Rpp = 1.10 after derivatization with 1,1'-carbonyldiimidazole (CDI). | |
| Chemical Derivatization (Girard-T) with LC-MS/MS | Testosterone & Epitestosterone | Chromatographic Separation | Baseline separation achieved after derivatization. |
Experimental Protocols
1. High-Throughput LC-MS/MS Method for 11-Oxygenated Androgens
This protocol is adapted from a validated high-throughput method and is suitable for the simultaneous quantification of several 11-OAs in serum.
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard solution containing deuterated analogues of the target 11-OAs.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 or biphenyl analytical column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, often with an additive like ammonium fluoride to enhance ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
2. Chemical Derivatization with Girard's Reagent T for Enhanced Sensitivity and Selectivity
This protocol enhances the detection of keto-steroids and can help resolve isobaric interferences.
-
Derivatization Procedure:
-
After sample extraction and evaporation to dryness, reconstitute the residue in a solution of Girard's Reagent T in a methanol/acetic acid mixture.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes).
-
After cooling, the sample is ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
The LC and MS conditions are similar to the underivatized method, but the MRM transitions will need to be optimized for the derivatized analytes.
-
Visualizations
Caption: Metabolic pathway of 11-oxygenated androgens.
Caption: Logical workflow for troubleshooting isobaric interferences.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling | Semantic Scholar [semanticscholar.org]
Technical Support Center: 11β-Hydroxyandrost-4-ene-3,17-dione (11-OHA) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11β-Hydroxyandrost-4-ene-3,17-dione (11-OHA) assays.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring 11β-Hydroxyandrost-4-ene-3,17-dione (11-OHA)?
A1: The most common methods for the quantification of 11-OHA are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is generally considered the gold standard due to its high specificity and sensitivity.
Q2: Why is LC-MS/MS preferred over immunoassays for 11-OHA analysis?
A2: LC-MS/MS offers superior specificity, reducing the likelihood of cross-reactivity with other structurally similar steroids, which can be a significant issue with immunoassays.[1] This leads to more accurate and reliable quantification, which is crucial in research and clinical settings.
Q3: What is the significance of the 11-oxygenated androgen pathway?
A3: 11-OHA is a key steroid in the 11-oxygenated androgen pathway, which originates in the adrenal glands.[2][3] While 11-OHA itself has weak androgenic activity, it is a precursor to more potent androgens like 11-ketotestosterone (11KT). This pathway is of increasing interest in conditions such as prostate cancer and polycystic ovary syndrome (PCOS).
Troubleshooting Guides
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
Issue 1: Low Sensitivity or Poor Signal Intensity
-
Question: My 11-OHA signal is weak or undetectable. What are the possible causes and solutions?
-
Answer:
-
Suboptimal Ionization: Ensure the mass spectrometer is properly tuned and calibrated. Electrospray ionization (ESI) in positive mode is commonly used for 11-OHA. Consider adjusting the mobile phase composition; for instance, using ammonium fluoride as an additive can enhance sensitivity.
-
Inefficient Sample Preparation: Analyte loss during sample preparation is a common cause of low sensitivity. Optimize your extraction procedure, such as Solid-Phase Extraction (SPE), to ensure efficient recovery of 11-OHA.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of 11-OHA.[4][5]
-
Solution: Improve chromatographic separation to resolve 11-OHA from interfering matrix components. A more rigorous sample clean-up using SPE can also mitigate matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
-
Instrumental Issues: Check for leaks in the LC system and ensure the spray needle is not clogged. Verify that the mobile phase composition is correct and freshly prepared.
-
Issue 2: Inaccurate or Inconsistent Results
-
Question: I am observing high variability in my 11-OHA measurements. What could be the reason?
-
Answer:
-
Matrix Effects: As mentioned above, matrix effects can lead to either ion suppression or enhancement, causing variability in quantification. Consistent sample preparation and the use of an appropriate internal standard are crucial for reproducibility.
-
Non-Enzymatic Conversion: Cortisol can undergo non-enzymatic conversion to 11-OHA, leading to artificially elevated results. This is particularly problematic if samples are not handled and stored correctly. Prompt analysis and storage at low temperatures (-20°C or below) are recommended.
-
Pipetting Inaccuracy: Ensure accurate and precise pipetting of standards, samples, and internal standards.
-
Immunoassay (ELISA) Assays
Disclaimer: As of the latest search, specific commercial ELISA kits for 11β-Hydroxyandrost-4-ene-3,17-dione were not readily identified. The following troubleshooting guide is based on general ELISA principles and common issues encountered with steroid immunoassays. For comparison, performance data for a commercially available Androstenedione ELISA kit is provided in the data tables section.
Issue 1: High Background
-
Question: My blank wells show a high signal. How can I reduce the background?
-
Answer:
-
Insufficient Washing: Inadequate washing can leave unbound enzyme conjugate in the wells, leading to a high background signal. Increase the number of wash cycles or the soaking time between washes.
-
Contaminated Reagents: Ensure that all buffers and reagents are freshly prepared and free from contamination.
-
Cross-Contamination: Avoid splashing of reagents between wells. Use fresh pipette tips for each standard and sample.
-
Issue 2: Low Sensitivity
-
Question: The assay is not sensitive enough to detect 11-OHA in my samples. How can I improve it?
-
Answer:
-
Suboptimal Antibody/Antigen Concentrations: The concentrations of the coating antibody and the enzyme conjugate are critical. If developing your own assay, these need to be optimized. For commercial kits, ensure they are used before their expiration date and stored correctly.
-
Incorrect Incubation Times/Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Deviations can significantly affect antibody-antigen binding.
-
Issue 3: High Variability Between Replicates
-
Question: I am getting poor precision between my duplicate or triplicate wells. What is the cause?
-
Answer:
-
Pipetting Errors: Inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Uneven Temperature: Ensure the microplate is at a uniform temperature during incubation. Avoid stacking plates in the incubator.
-
Inadequate Mixing: Ensure all reagents and samples are thoroughly mixed before adding them to the wells.
-
Issue 4: Suspected Cross-Reactivity
-
Question: I suspect other steroids in my sample are interfering with the assay. How can I confirm and mitigate this?
-
Answer:
-
Confirmation: Test the cross-reactivity of the antibody with structurally related steroids that are likely to be present in your samples (e.g., androstenedione, testosterone, cortisol).
-
Mitigation: If significant cross-reactivity is observed, sample purification prior to the ELISA may be necessary. Techniques like SPE can be used to separate 11-OHA from interfering compounds. Alternatively, switching to a more specific method like LC-MS/MS is recommended.
-
Quantitative Data Comparison
Table 1: Performance Characteristics of 11-OHA LC-MS/MS Assays
| Parameter | Method 1 | Method 2 |
| Limit of Detection (LOD) | 32 pmol/L | - |
| Limit of Quantitation (LOQ) | 63–320 pmol/L | 0.25 nmol/L |
| Recovery | 85% - 117% | 95.3% - 111.6% |
| Intra-assay CV | ≤ 15% | < 7.9% |
| Inter-assay CV | ≤ 15% | < 5.3% |
| Reference |
Table 2: Example Performance Characteristics of a Commercial Androstenedione ELISA Kit *
| Parameter | Value |
| Sensitivity | 0.024 ng/mL |
| Cross-Reactivity | Androstenedione: 100%, Testosterone: 0.3486%, 5α-Dihydrotestosterone: <0.0001%, Cortisol: <0.0001% |
| Reference |
*Data is for an Androstenedione ELISA kit and is provided as an example of typical immunoassay performance. A specific commercial ELISA kit for 11β-Hydroxyandrost-4-ene-3,17-dione was not identified.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 11-OHA from Serum/Plasma
This protocol is a general guideline and may require optimization based on the specific sorbent and sample matrix.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Dilute 500 µL of serum or plasma with 500 µL of water. Add the diluted sample to the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the 11-OHA and other steroids with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial LC mobile phase for LC-MS/MS analysis.
Protocol 2: General Procedure for LC-MS/MS Analysis of 11-OHA
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water (or 0.2 mmol/L ammonium fluoride in water/methanol 97/3 v/v for enhanced sensitivity).
-
Mobile Phase B: 0.1% formic acid in methanol/acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute 11-OHA and separate it from other analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35-40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 11-OHA and its internal standard. These transitions need to be optimized for the specific instrument used.
-
Visualizations
References
stability of 11beta-hydroxyandrostenedione in biological samples.
Welcome to the technical support center for 11β-hydroxyandrostenedione (11OHA4) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and accurate measurement of 11OHA4 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended biological samples for 11β-hydroxyandrostenedione measurement?
A1: Serum and plasma are the most common matrices for 11OHA4 analysis. EDTA or heparin plasma can be used. While measurement in other matrices like urine and saliva is being explored, stability data is less established.
Q2: What is the most critical pre-analytical factor affecting 11β-hydroxyandrostenedione stability?
A2: The timely separation of serum or plasma from whole blood is crucial. Delayed separation, especially at room temperature, can lead to a significant increase in 11OHA4 concentrations. It is recommended to separate the sample from cells within 2 hours of collection.[1]
Q3: How should I store my samples for short-term and long-term analysis?
A3: For short-term storage, separated serum or plasma can be kept at room temperature (15-25°C) or refrigerated (2-8°C) for up to 14 days. For long-term storage, freezing samples at -20°C or -80°C is recommended. While specific long-term stability data for 11OHA4 is limited, storage at -80°C is generally preferred for steroids to minimize degradation over extended periods.
Q4: Can I use serum separator tubes (SSTs) for collecting samples for 11β-hydroxyandrostenedione analysis?
A4: While some studies have used SSTs, it is generally advisable to check for any potential interference from the gel separator with the specific assay being used. For sensitive LC-MS/MS analysis, collecting blood in plain red-top tubes (for serum) or EDTA/heparin tubes (for plasma) and then transferring the separated supernatant to a clean tube is a safer approach.
Q5: Is 11β-hydroxyandrostenedione stable to freeze-thaw cycles?
A5: Yes, 11-oxygenated androgens, including 11OHA4, have been shown to be stable across at least five freeze-thaw cycles. However, it is always best practice to minimize the number of freeze-thaw cycles for any analyte.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Artificially elevated 11β-hydroxyandrostenedione levels | Non-enzymatic conversion of cortisol: At ambient or elevated temperatures (e.g., 37°C), cortisol can non-enzymatically convert to 11OHA4. This is particularly problematic in dried extracts.[2] | - Avoid leaving samples at room temperature for extended periods. - Keep samples on ice during processing. - After solvent evaporation of extracts, reconstitute the sample promptly on ice. - Store samples at -20°C or below, as conversion is not observed at these temperatures.[2] |
| Delayed sample processing: If whole blood is left unseparated for an extended time at room temperature, 11OHA4 concentrations can increase significantly.[1] | - Centrifuge blood samples and separate serum/plasma within 2 hours of collection. | |
| Low or no analyte signal during LC-MS/MS analysis | Poor extraction recovery: Inefficient extraction will lead to low analyte concentration in the final sample for analysis. | - Ensure the supported liquid extraction (SLE) or liquid-liquid extraction (LLE) protocol is followed correctly. - Check the pH of the sample and the composition of the extraction solvent. - Use a validated extraction protocol. |
| Matrix effects: Co-eluting substances from the biological matrix can suppress the ionization of 11OHA4 in the mass spectrometer. | - Optimize the chromatographic separation to separate 11OHA4 from interfering matrix components. - Employ a more rigorous sample clean-up procedure. - Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Instrumental issues: Problems with the LC or mass spectrometer can lead to poor sensitivity. | - Check for leaks in the LC system. - Ensure the mass spectrometer is properly tuned and calibrated. - Clean the ion source of the mass spectrometer. | |
| Poor peak shape (e.g., tailing, splitting) in chromatography | Column contamination: Buildup of matrix components on the analytical column can degrade performance. | - Use a guard column and replace it regularly. - Implement a column washing step after each analytical run. - If the problem persists, replace the analytical column. |
| Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for 11OHA4. | - Ensure the mobile phase is correctly prepared and degassed. - Experiment with different mobile phase compositions or gradients. |
Data on Stability of 11β-Hydroxyandrostenedione
Pre-analytical Stability in Serum (Unseparated Whole Blood)
The following table summarizes the changes in 11β-hydroxyandrostenedione concentration when whole blood is stored at 20°C before centrifugation and separation of serum.
| Storage Time at 20°C (hours) | Observed Change in 11OHA4 Concentration |
| 0 | Baseline |
| 2 | No significant change |
| 8 | No significant change |
| 12 | Significant increase (p < 0.01) |
| 24 | Significant increase (p < 0.01) |
| 48 | Significant increase (p < 0.01) |
| 72 | Significant increase (p < 0.01) |
Data adapted from a study on pre-analytical stability of serum androgens.[1]
Freeze-Thaw Stability in Serum/Plasma
Studies have shown that 11-oxygenated androgens, including 11OHA4, are stable for at least five freeze-thaw cycles when stored at -80°C. The variation in concentration typically remains within ±15% of the initial measurement.
General Stability Recommendations for Steroids in Biological Fluids
| Matrix | Storage Temperature | Duration | General Stability |
| Serum/Plasma | Room Temperature (15-25°C) | Up to 14 days (separated) | Generally stable |
| Refrigerated (2-8°C) | Up to 14 days (separated) | Generally stable | |
| Frozen (-20°C) | Months | Stable, but -80°C is preferred for long-term storage | |
| Frozen (-80°C) | > 1 year | Considered stable for long-term storage | |
| Urine | Room Temperature (15-25°C) | Up to 24 hours | Stability can be variable; refrigeration or freezing is recommended. |
| Refrigerated (2-8°C) | Up to 48 hours | Generally stable. | |
| Frozen (-20°C or -80°C) | Months to years | Generally stable, with -80°C being optimal for long-term storage. | |
| Saliva | Room Temperature (15-25°C) | < 24 hours | Degradation can occur; freezing is recommended as soon as possible. |
| Frozen (-20°C or -80°C) | Months to years | Stable, with -80°C being optimal for long-term storage. |
Experimental Protocols
Protocol 1: Sample Collection and Initial Processing
-
Blood Collection: Collect whole blood in either a plain red-top tube (for serum) or a tube containing EDTA or heparin as an anticoagulant (for plasma).
-
Centrifugation: Within 2 hours of collection, centrifuge the blood sample at approximately 1000-1300 x g for 15 minutes at room temperature.
-
Aliquoting: Carefully transfer the supernatant (serum or plasma) into a clean, labeled polypropylene tube. Avoid disturbing the cell layer.
-
Storage: For immediate analysis, samples can be stored at 2-8°C. For long-term storage, freeze the samples at -20°C or, preferably, -80°C.
Protocol 2: Supported Liquid Extraction (SLE) for LC-MS/MS Analysis
This protocol is a general guideline and may need optimization for specific instruments and reagents.
-
Sample Pre-treatment:
-
Thaw frozen serum or plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To 200 µL of serum/plasma, add an appropriate internal standard (e.g., a stable isotope-labeled 11OHA4).
-
Add 200 µL of an aqueous buffer (e.g., 0.1 M ammonium acetate) and vortex to mix.
-
-
Supported Liquid Extraction:
-
Load the entire pre-treated sample onto a 96-well SLE plate.
-
Apply a brief, gentle vacuum to initiate the flow of the sample into the sorbent material.
-
Allow the sample to adsorb onto the sorbent for 5-10 minutes.
-
Place a clean collection plate underneath the SLE plate.
-
Elute the analytes by adding an appropriate organic solvent (e.g., dichloromethane or a mixture of dichloromethane and isopropanol). A two-step elution with 900 µL of solvent each time is common. Apply a gentle positive pressure or vacuum to facilitate elution.
-
-
Solvent Evaporation:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for 11β-hydroxyandrostenedione analysis.
Caption: Troubleshooting logic for elevated 11β-hydroxyandrostenedione results.
Caption: Simplified biosynthesis pathway of 11β-hydroxyandrostenedione.
References
troubleshooting poor recovery of 11beta-hydroxyandrostenedione during SPE
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to the poor recovery of 11β-hydroxyandrostenedione during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of 11β-hydroxyandrostenedione low and inconsistent?
Low and inconsistent recovery during the solid-phase extraction of 11β-hydroxyandrostenedione can stem from several factors. Key areas to investigate include the choice of SPE sorbent, sample and solvent pH, the composition of wash and elution solvents, and potential matrix effects from the biological sample.[1] Procedural errors, such as inconsistent flow rates or allowing the sorbent to dry out inappropriately, can also significantly impact reproducibility.[1][2]
Q2: How do I select the appropriate SPE sorbent for 11β-hydroxyandrostenedione?
The choice of sorbent is critical and depends on the analyte's properties.[1][3] 11β-hydroxyandrostenedione is a moderately polar steroid. Therefore, two main types of sorbents are generally effective:
-
Reversed-Phase (e.g., C18): These are a traditional choice for nonpolar to moderately polar compounds and work by retaining the analyte through hydrophobic interactions.
-
Polymeric (e.g., Hydrophilic-Lipophilic Balanced - HLB): These sorbents are often highly effective for a wide range of compounds, including steroids. HLB sorbents can provide high recoveries for various corticosteroids and are suitable for extracting a variety of analytes from aqueous samples.
For 11β-hydroxyandrostenedione, an HLB sorbent is an excellent starting point due to its balanced retention characteristics for moderately polar molecules.
Q3: My analyte is being lost during the sample loading or wash step. What should I do?
Loss of the analyte during the loading or wash steps, often called "breakthrough," indicates that the analyte is not binding effectively to the SPE sorbent. This can be diagnosed by collecting the flow-through and wash fractions and analyzing them for your target analyte.
Troubleshooting Steps:
-
Reduce Wash Solvent Strength: The organic content in your wash solvent may be too high, causing the analyte to elute prematurely. For example, if you are using 40% methanol as a wash, try reducing it to 15-20%.
-
Adjust Sample pH: The pH of your sample may be preventing optimal interaction with the sorbent. Ensure the pH promotes the neutral form of the analyte for reversed-phase mechanisms.
-
Decrease Flow Rate: A loading flow rate that is too high can prevent the analyte from having sufficient time to interact with and bind to the sorbent.
-
Check Sorbent Mass: Ensure you have not overloaded the cartridge. If the sample concentration is very high, you may need to use a cartridge with a larger sorbent mass or dilute the sample.
Q4: I am seeing poor recovery after the elution step, but the analyte is not in the flow-through or wash. What could be the cause?
If the analyte is not lost in the earlier steps, it is likely being irreversibly retained on the sorbent. This suggests an issue with the elution process.
Troubleshooting Steps:
-
Increase Elution Solvent Strength: Your elution solvent may be too weak to break the interactions between 11β-hydroxyandrostenedione and the sorbent. Increase the percentage of organic solvent (e.g., from 70% to 90-100% methanol or acetonitrile).
-
Increase Elution Volume: You may not be using a sufficient volume of solvent to elute the analyte completely. Try eluting with multiple, smaller aliquots of the solvent (e.g., two 1 mL aliquots instead of one 2 mL aliquot).
-
Adjust Elution Solvent pH: For some interactions, modifying the pH of the elution solvent can be necessary to disrupt the binding and release the analyte.
Q5: Could matrix effects from my sample (e.g., plasma, urine) be responsible for my low recovery?
Yes, matrix effects are a common cause of poor recovery in complex biological samples. Components in the matrix, such as proteins and phospholipids, can interfere with the analyte binding to the sorbent or co-elute and cause ion suppression in downstream LC-MS analysis.
Troubleshooting Steps:
-
Sample Pre-treatment: For plasma or serum, a protein precipitation step (e.g., with methanol or acetonitrile) before SPE can be highly effective. For urine, enzymatic hydrolysis may be required if analyzing conjugated steroid metabolites.
-
Optimize Wash Steps: Incorporate a more rigorous wash step to remove interferences. A wash with a weak organic solvent can often remove more polar interferences without eluting the analyte.
-
Use a More Selective Sorbent: If matrix effects persist, consider a more selective sorbent or a different extraction mechanism, such as supported liquid extraction (SLE).
Troubleshooting Summary
The table below outlines common problems, their potential causes, and recommended solutions to improve the recovery of 11β-hydroxyandrostenedione.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Analyte Detected in Sample Flow-Through | 1. Sorbent bed was not properly conditioned or equilibrated. 2. Sorbent dried out before sample loading. 3. Sample loading flow rate is too high. 4. Sample solvent is too strong (high organic content). 5. Incorrect sorbent for the analyte. | 1. Ensure proper conditioning and equilibration steps are performed. 2. Do not let the sorbent bed dry after equilibration. 3. Decrease the sample loading flow rate to ~1 mL/min. 4. Dilute the sample with water or a weaker solvent. 5. Switch to a more appropriate sorbent (e.g., from C18 to HLB). |
| Analyte Detected in Wash Fraction | 1. Wash solvent is too strong. 2. Incorrect pH of the wash solution. | 1. Decrease the percentage of organic solvent in the wash solution. 2. Adjust the pH to ensure the analyte remains bound to the sorbent. |
| Low Analyte Recovery in Eluate | 1. Elution solvent is too weak. 2. Insufficient volume of elution solvent. 3. Elution flow rate is too fast. 4. Strong secondary interactions between analyte and sorbent. | 1. Increase the organic strength of the elution solvent (e.g., switch from 80% to 100% methanol). 2. Increase the elution volume or use multiple smaller elutions. 3. Decrease the elution flow rate; allow the solvent to soak the sorbent bed. 4. Consider a different, less retentive sorbent. |
| Inconsistent Recovery Across Samples | 1. Inconsistent flow rates during the procedure. 2. Sorbent bed drying out inconsistently. 3. Variability in sample matrix. 4. Incomplete protein precipitation or hydrolysis. | 1. Use a vacuum manifold with consistent pressure or an automated system. 2. Be meticulous in ensuring the sorbent bed does not dry before sample loading. 3. Implement a more robust sample pre-treatment step. 4. Optimize pre-treatment conditions and ensure consistency for all samples. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor SPE recovery.
Caption: A step-by-step workflow for troubleshooting poor SPE recovery.
Optimized SPE Protocol for 11β-hydroxyandrostenedione from Human Serum
This protocol provides a starting point for developing a robust SPE method using a polymeric HLB sorbent. Optimization of volumes and solvent compositions is recommended for each specific application.
1. Materials
-
SPE Cartridges: Polymeric Hydrophilic-Lipophilic Balanced (HLB), 30 mg, 1 mL
-
Human Serum Samples
-
Internal Standard (e.g., d4-Cortisol or other suitable isotopic analog)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
2. Sample Pre-treatment (Protein Precipitation)
-
Thaw serum samples at room temperature.
-
To 200 µL of serum in a microcentrifuge tube, add 20 µL of internal standard solution.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant with 800 µL of water (containing 0.1% formic acid) to reduce the organic solvent concentration before loading.
3. SPE Cartridge Conditioning
-
Purpose: To activate the sorbent's functional groups and ensure reproducible interactions.
-
Procedure: Pass 1 mL of methanol through the HLB cartridge.
4. SPE Cartridge Equilibration
-
Purpose: To prepare the sorbent for the aqueous sample.
-
Procedure: Pass 1 mL of water through the cartridge. Crucially, do not allow the sorbent bed to dry after this step.
5. Sample Loading
-
Purpose: To bind the target analyte to the sorbent.
-
Procedure: Load the pre-treated sample supernatant from step 2 onto the SPE cartridge at a slow, consistent flow rate of approximately 1 mL/min.
6. Wash Step
-
Purpose: To remove polar interferences that were not removed during protein precipitation.
-
Procedure: Wash the cartridge with 1 mL of 15% methanol in water. This helps remove salts and other hydrophilic matrix components without eluting the target analyte.
7. Elution
-
Purpose: To desorb and collect the purified analyte.
-
Procedure: Elute the 11β-hydroxyandrostenedione with 1 mL of methanol or acetonitrile. Collect the eluate in a clean collection tube. Applying the elution solvent in two 0.5 mL aliquots may improve recovery.
8. Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50% methanol in water).
-
Vortex and transfer to an autosampler vial for analysis.
References
cross-reactivity issues in 11beta-hydroxyandrostenedione immunoassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 11β-hydroxyandrostenedione (11OHA4) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of inaccurate results in an 11OHA4 immunoassay?
A1: The most frequent cause of inaccurate results in steroid immunoassays, including those for 11OHA4, is cross-reactivity.[1][2][3] This occurs when the assay's antibody binds to molecules that are structurally similar to 11OHA4, leading to falsely elevated readings.[1][2]
Q2: Which compounds are most likely to cross-react in my 11OHA4 immunoassay?
A2: Based on structural similarity, the most probable cross-reactants include other 11-oxygenated androgens, precursors, and metabolites. Key potential cross-reactants are:
-
11-ketoandrostenedione (11KA4)
-
Androstenedione (A4)
-
Cortisol
-
Cortisone
-
Testosterone
-
Dehydroepiandrosterone (DHEA)
The degree of cross-reactivity will depend on the specific antibody used in your assay kit.
Q3: My 11OHA4 concentrations are unexpectedly high. How can I determine if this is due to cross-reactivity?
A3: If you suspect cross-reactivity is causing falsely high results, consider the following steps:
-
Sample Pre-treatment: Employ a sample purification method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to separate 11OHA4 from potential cross-reactants before performing the immunoassay.
-
Confirmation with a Reference Method: The gold standard for confirming steroid concentrations is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers higher specificity than immunoassays.
-
Spiking Experiments: Add a known amount of the suspected cross-reacting substance to a sample and measure the response in your assay. This can help quantify the extent of the interference.
Q4: Can I use an 11OHA4 immunoassay to accurately measure samples from patients with certain endocrine disorders?
A4: Caution is advised when using immunoassays for samples from individuals with conditions like Congenital Adrenal Hyperplasia (CAH) or Polycystic Ovary Syndrome (PCOS). These conditions can lead to high levels of circulating steroid precursors and metabolites that may cross-react with the immunoassay antibody, leading to clinically misleading results. Confirmation with a more specific method like LC-MS/MS is highly recommended in these cases.
Troubleshooting Guide
Issue 1: High Background or Non-Specific Binding
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps and/or the volume of wash buffer. Ensure complete aspiration of wash buffer between steps. |
| Contaminated reagents or samples | Use fresh, high-purity water for all buffer preparations. Handle reagents and samples with care to avoid cross-contamination. |
| High concentration of blocking agent | Optimize the concentration of the blocking agent. |
| Incubation temperature too high | Ensure incubations are carried out at the temperature specified in the manufacturer's protocol. |
Issue 2: Low Signal or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Inactive enzyme conjugate | Ensure proper storage of the enzyme conjugate. Avoid repeated freeze-thaw cycles. |
| Incorrect incubation times | Adhere strictly to the incubation times specified in the protocol. |
| Substrate solution has degraded | Use fresh substrate solution. Protect the substrate from light. |
| Low antibody concentration | Confirm that the antibody is being used at the recommended dilution. |
Quantitative Data on Cross-Reactivity
Due to the limited availability of public cross-reactivity data for specific commercial 11OHA4 ELISA kits, the following table presents illustrative data based on typical cross-reactivity patterns observed in steroid immunoassays. Users should always consult the product insert for their specific assay kit for accurate cross-reactivity information.
| Compound | Structural Similarity to 11OHA4 | Hypothetical Cross-Reactivity (%) |
| 11β-Hydroxyandrostenedione | 100% | 100 |
| 11-Ketoandrostenedione | High | 10 - 30 |
| Androstenedione | Moderate | 1 - 5 |
| Cortisol | Moderate | < 1 |
| Testosterone | Moderate | < 1 |
| 11-Ketotestosterone | High | 5 - 15 |
| Dehydroepiandrosterone (DHEA) | Low | < 0.1 |
| Progesterone | Low | < 0.1 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol provides a general guideline for cleaning up serum or plasma samples to reduce matrix effects and remove potential cross-reactants prior to immunoassay.
Materials:
-
SPE cartridges (e.g., C18)
-
Sample to be analyzed
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Elution solvent (e.g., ethyl acetate)
-
Nitrogen gas evaporator
Procedure:
-
Condition the SPE cartridge: Wash the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the sample: Dilute the serum/plasma sample (e.g., 1:1 with water) and load it onto the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interfering compounds.
-
Elute 11OHA4: Elute the 11OHA4 and other androgens with 3 mL of the elution solvent.
-
Dry down the eluate: Evaporate the elution solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the sample: Reconstitute the dried extract in the assay buffer provided with the immunoassay kit. The sample is now ready for analysis.
Protocol 2: Performing a Cross-Reactivity Test
This protocol describes how to determine the percentage of cross-reactivity of a specific compound in your 11OHA4 immunoassay.
Materials:
-
11OHA4 standard of known concentration
-
Suspected cross-reacting compound of known concentration
-
Assay buffer from the immunoassay kit
-
11OHA4 immunoassay kit
Procedure:
-
Prepare a standard curve for 11OHA4: Follow the kit instructions to generate a standard curve for 11OHA4.
-
Determine the 50% binding concentration of 11OHA4: From the standard curve, find the concentration of 11OHA4 that results in 50% of the maximum signal (B/B0 = 50%).
-
Prepare serial dilutions of the suspected cross-reactant: Prepare a range of concentrations of the suspected cross-reacting compound in the assay buffer.
-
Run the immunoassay with the cross-reactant dilutions: Treat the cross-reactant dilutions as samples and run them in the 11OHA4 immunoassay.
-
Determine the 50% binding concentration of the cross-reactant: From the results, determine the concentration of the cross-reactant that also gives 50% of the maximum signal.
-
Calculate the percent cross-reactivity: Use the following formula: % Cross-Reactivity = (Concentration of 11OHA4 at 50% binding / Concentration of cross-reactant at 50% binding) x 100
Visualizations
Caption: Competitive immunoassay principle and the mechanism of cross-reactivity.
References
Technical Support Center: Analysis of 11β-Hydroxyandrost-4-ene-3,17-dione by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with ion suppression during the analysis of 11β-Hydroxyandrost-4-ene-3,17-dione (11-OHA4) using Electrospray Ionization-Mass Spectrometry (ESI-MS).
Troubleshooting Guides
Q1: I am observing a weak or inconsistent signal for 11β-Hydroxyandrost-4-ene-3,17-dione. What are the primary causes and how can I resolve this?
A weak or inconsistent signal for 11-OHA4 is frequently a result of ion suppression, a phenomenon where other molecules in the sample matrix interfere with the ionization of your target analyte in the ESI source.[1] This competition for charge and access to the droplet surface leads to reduced sensitivity and poor reproducibility.[1]
Initial Steps to Diagnose the Issue:
-
Post-Column Infusion Experiment: To confirm that ion suppression is the root cause, perform a post-column infusion experiment. Continuously infuse a standard solution of 11-OHA4 into the MS while injecting a blank matrix sample onto the LC column. A drop in the baseline signal of 11-OHA4 as the matrix components elute indicates ion suppression.
-
Review Sample Preparation: Inadequate sample cleanup is a major contributor to ion suppression. Evaluate the effectiveness of your current sample preparation protocol.
Solutions to Mitigate Ion Suppression:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components, such as phospholipids and salts, before the sample is introduced into the mass spectrometer.
-
Supported Liquid Extraction (SLE): This is an effective technique for cleaning up biological samples like serum and plasma.
-
Solid-Phase Extraction (SPE): Both online and offline SPE can be used to selectively isolate 11-OHA4 and other steroids from the matrix. A combination of protein precipitation followed by online SPE has been shown to be effective.[2]
-
Liquid-Liquid Extraction (LLE): A classic and often effective method for steroid extraction.[3]
-
-
Chromatographic Separation: Improving the separation of 11-OHA4 from co-eluting matrix components is crucial.
-
Column Chemistry: Utilize a column with different selectivity, such as a C18 or a phenyl-hexyl column.
-
Gradient Optimization: Adjust the mobile phase gradient to better resolve 11-OHA4 from the regions where ion suppression is observed.
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. For 11-oxygenated androgens, including 11-OHA4, mobile phases containing ammonium fluoride have been reported to provide greater sensitivity compared to acidic mobile phases.[4]
-
-
Sample Dilution: If the concentration of 11-OHA4 is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this may not be suitable for trace-level analysis.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 11-OHA4 is the most reliable way to compensate for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression to the same extent, allowing for accurate quantification based on the analyte-to-internal standard ratio.
Q2: My results for 11β-Hydroxyandrost-4-ene-3,17-dione are not reproducible between samples. What could be the cause?
Poor reproducibility between samples, even with seemingly consistent sample preparation, can be due to sample-to-sample variations in the matrix composition. This leads to differing degrees of ion suppression for each sample.
Solutions for Improving Reproducibility:
-
Implement a Robust Sample Preparation Method: As highlighted above, a thorough and consistent sample cleanup using techniques like SLE or SPE is critical to minimize variability in matrix effects.
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to normalize the ion suppression effects across your sample set.
-
Stable Isotope-Labeled Internal Standard: Employing a SIL-IS is highly effective in correcting for sample-to-sample variability in ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of ESI-MS analysis of 11β-Hydroxyandrost-4-ene-3,17-dione?
Ion suppression is a matrix effect where the ionization efficiency of 11-OHA4 in the ESI source is reduced by the presence of co-eluting molecules from the sample matrix. These interfering compounds compete with 11-OHA4 for ionization, leading to a decreased signal intensity and potentially inaccurate quantification.
Q2: What are common sources of ion suppression in biological samples?
Common sources of ion suppression in biological matrices like plasma, serum, and urine include:
-
Phospholipids: Highly abundant in plasma and serum and are known to cause significant ion suppression.
-
Salts and Buffers: Non-volatile salts can interfere with the ESI process.
-
Detergents and Polymers: Can be introduced during sample handling and preparation.
Q3: Can changing the ionization source help reduce ion suppression for 11β-Hydroxyandrost-4-ene-3,17-dione?
Yes. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI. If you continue to face significant ion suppression with ESI, switching to an APCI source, if available, could be a viable solution for the analysis of 11-OHA4 and other steroids.
Q4: Are there any specific considerations for the stability of 11β-Hydroxyandrost-4-ene-3,17-dione during sample handling and preparation?
While some studies have shown 11-OHA4 to be relatively stable in serum over a 3-day period when stored unseparated at 20°C, it is important to be aware of potential artifactual elevations. Non-enzymatic conversion of cortisol to 11-OHA4 can occur, particularly at ambient or elevated temperatures, and this is amplified in dried steroid extracts. To ensure accurate measurements, it is recommended to process samples promptly and keep them on ice after solvent evaporation steps.
Quantitative Data Summary
The following tables summarize the performance of various validated LC-MS/MS methods for the analysis of 11β-Hydroxyandrost-4-ene-3,17-dione, demonstrating the effectiveness of different sample preparation and analytical strategies in minimizing ion suppression.
Table 1: Method Performance for 11β-Hydroxyandrost-4-ene-3,17-dione in Serum
| Parameter | Method 1 | Method 2 |
| Sample Preparation | Supported Liquid Extraction (SLE) | Protein Precipitation + Online SPE |
| Limit of Quantitation (LOQ) | 0.25 nmol/L | 63–320 pmol/L (for a panel of 11-OAs) |
| Mean Recovery | 95.3 – 111.6% (for a panel of steroids) | 100 – 114% |
| Intra-assay Imprecision | < 7.9% | 2 – 7% |
| Inter-assay Imprecision | < 5.3% | 2 – 7% |
| Matrix Effects | Negligible | Not explicitly stated, but good recovery suggests minimal impact |
Table 2: Method Performance for 11β-Hydroxyandrost-4-ene-3,17-dione in Saliva
| Parameter | Method 3 |
| Sample Preparation | Supported Liquid Extraction (SLE) |
| Matrix Effects | Negligible |
| Mobile Phase Additive | Ammonium Fluoride |
Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE) for Serum (Adapted from)
-
Internal Standard Addition: Add an appropriate amount of a stable isotope-labeled internal standard for 11β-Hydroxyandrost-4-ene-3,17-dione to the serum sample.
-
Sample Loading: Load the serum sample onto the SLE cartridge.
-
Elution: Elute the analytes from the cartridge using an appropriate organic solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Protein Precipitation and Online SPE for Serum (Adapted from)
-
Protein Precipitation: Precipitate proteins in the serum sample by adding a suitable organic solvent (e.g., methanol).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to an appropriate vial for injection.
-
Online SPE-LC-MS/MS Analysis: Inject the supernatant into an online SPE-LC-MS/MS system. The online SPE step will further clean up the sample before the analytes are transferred to the analytical column for separation and subsequent detection by the mass spectrometer.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression of 11-OHA4.
References
- 1. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and 11-ketotestosterone LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
Validation & Comparative
Comparative Validation of 11β-Hydroxyandrostenedione as a Biomarker for Congenital Adrenal Hyperplasia
A Guide for Researchers and Drug Development Professionals
Congenital Adrenal Hyperplasia (CAH) management relies on lifelong glucocorticoid therapy to correct cortisol deficiency and suppress excess adrenal androgen production. Monitoring treatment efficacy is crucial to prevent both the consequences of androgen excess and the side effects of glucocorticoid overtreatment. While 17-hydroxyprogesterone (17OHP) and androstenedione (A4) are the cornerstones of biochemical monitoring, their utility can be limited by significant diurnal variation and sometimes poor correlation with clinical status.[1][2] This has spurred the investigation of alternative, more specific biomarkers of adrenal androgen synthesis. This guide provides a comparative analysis of 11β-hydroxyandrostenedione (11OHA4) and other 11-oxygenated androgens against conventional biomarkers for the management of CAH, supported by experimental data and detailed methodologies.
The Rise of 11-Oxygenated Androgens in CAH
In the most common form of CAH, 21-hydroxylase deficiency (21OHD), the enzymatic block leads to the accumulation of 17OHP and its subsequent conversion to A4.[1] These precursors are then shunted into alternative metabolic pathways, including the synthesis of 11-oxygenated androgens, which are primarily produced in the adrenal glands.[3] This adrenal-specific origin makes them attractive candidates for more precise biomarkers of adrenal androgen excess in CAH.[4] The class of 11-oxygenated androgens includes 11OHA4, 11-ketoandrostenedione (11KA4), 11-hydroxytestosterone (11OHT), and 11-ketotestosterone (11KT).
Comparative Performance of Biomarkers
Recent studies have highlighted the potential of 11-oxygenated androgens to provide a more accurate assessment of disease control in CAH, particularly in cases where conventional markers are equivocal.
Table 1: Comparison of Biomarker Performance in Discriminating Disease Control in 21-Hydroxylase Deficiency
| Biomarker | Median Fold Elevation vs. Controls (Poor Control) | Median Fold Elevation vs. Controls (Good Control) | p-value | Key Findings |
| 11-Hydroxytestosterone (11OHT) | 2.82 | 0.91 | 0.003 | Demonstrated the best discrimination between poor and good clinical control. |
| 11-Ketotestosterone (11KT) | 3.57 | 1.76 | 0.047 | Also showed a significant difference between control groups. |
| 17-Hydroxyprogesterone (17OHP) | - | - | - | Often elevated in both well-controlled and poorly-controlled patients, leading to ambiguity. |
| Androstenedione (A4) | - | - | - | Can be within the reference range even with elevated 17OHP, creating discrepant results. |
Data summarized from a retrospective analysis of patients with 21-hydroxylase deficiency where conventional biomarkers were discrepant.
Studies in treated children with CAH have further indicated that the androgen excess is predominantly due to elevated 11-oxygenated androgens, suggesting these may be superior markers of adrenal androgen status and therapeutic response compared to traditional androgens. However, it is important to note that not all studies concur. An older study found 11OHA4 not to be a useful marker for monitoring CAH treatment, and a more recent investigation in adults with CAH concluded that 11-oxygenated androgens offered no additional information in explaining certain clinical outcomes compared to established markers.
Untreated pediatric CAH patients show significantly higher concentrations of all androgens, including 11-oxygenated androgens, compared to healthy controls. The establishment of age-specific reference intervals for these markers is a critical step toward their routine clinical implementation.
Experimental Protocols
The accurate measurement of 11-oxygenated androgens requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone profiling.
Protocol: Quantification of 11-Oxygenated Androgens by LC-MS/MS
This protocol provides a general framework based on published methodologies.
-
Sample Preparation:
-
Collect serum or plasma samples. For stability, it is recommended to separate serum from cells promptly.
-
Perform protein precipitation by adding a solvent such as methanol or acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis. For some methods, an online solid-phase extraction (SPE) step is incorporated for further sample clean-up and concentration.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: Utilize a C18 or similar reversed-phase column to separate the different steroid isomers. A gradient elution with solvents like water with formic acid and methanol or acetonitrile is typically used.
-
Mass Spectrometry Detection: Employ electrospray ionization (ESI) in positive mode. Detection is performed using multiple reaction monitoring (MRM) to ensure specificity and sensitivity. Two or more MRM transitions are monitored for each analyte and its corresponding internal standard.
-
-
Data Analysis and Quantification:
-
Generate a calibration curve using standards of known concentrations for each analyte.
-
Quantify the concentration of each steroid in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizing Key Pathways and Workflows
Steroidogenesis Pathway in 21-Hydroxylase Deficiency
The following diagram illustrates the altered steroid synthesis pathway in the most common form of CAH, highlighting the shunt towards androgen and 11-oxygenated androgen production.
Caption: Steroidogenesis in 21-hydroxylase deficiency, showing precursor accumulation and shunting.
Workflow for Biomarker Validation
The process of validating a new biomarker like 11OHA4 involves several key stages, from analytical method development to clinical correlation.
Caption: A typical workflow for the clinical validation of a novel biomarker.
Conclusion
The validation of 11β-hydroxyandrostenedione and other 11-oxygenated androgens as biomarkers for CAH is a promising area of research. Evidence suggests they may offer a more specific and reliable assessment of adrenal androgen production than conventional markers, particularly in challenging clinical scenarios. The continued development and harmonization of robust LC-MS/MS assays are essential for their broader clinical adoption. While further longitudinal studies are needed to fully elucidate their clinical utility in predicting long-term outcomes, 11-oxygenated androgens represent a significant step towards more personalized and precise management of individuals with CAH.
References
- 1. 11-Oxygenated Androgens Useful in the Setting of Discrepant Conventional Biomarkers in 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
A Comparative Guide to 11β-Hydroxyandrostenedione and DHEA-S as Adrenal Androgen Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 11β-hydroxyandrostenedione (11-OHA4) and dehydroepiandrosterone sulfate (DHEA-S) as markers of adrenal androgen production. It includes a summary of their performance based on experimental data, detailed methodologies for their measurement, and visualizations of relevant biochemical pathways and experimental workflows.
Introduction to Adrenal Androgens
The adrenal cortex synthesizes and secretes a variety of steroid hormones, including androgens. While DHEA-S has long been the conventional marker for adrenal androgen output, recent research has highlighted the clinical utility of 11-oxygenated androgens, such as 11-OHA4.[1] This guide delves into a detailed comparison of these two markers to aid researchers and clinicians in selecting the most appropriate biomarker for their studies.
Comparative Analysis: 11-OHA4 vs. DHEA-S
Both 11-OHA4 and DHEA-S are specific to the adrenal glands due to the localized expression of the necessary enzymes for their production.[1] DHEA-S is the sulfated form of DHEA and is the most abundant circulating steroid hormone.[2][3] In contrast, 11-OHA4 is a more recently recognized adrenal androgen that is gaining attention for its potential as a sensitive and specific biomarker in various endocrine disorders.
Performance in Clinical Conditions
The clinical utility of these markers often depends on the specific condition being investigated. Below is a summary of their performance in key adrenal-related disorders.
Table 1: Comparison of 11-OHA4 and DHEA-S in Adrenal-Related Disorders
| Feature | 11β-Hydroxyandrostenedione (11-OHA4) | Dehydroepiandrosterone Sulfate (DHEA-S) |
| Primary Site of Synthesis | Adrenal Cortex | Adrenal Cortex |
| Regulation | ACTH dependent | ACTH dependent |
| Congenital Adrenal Hyperplasia (CAH) | Considered a more sensitive marker for adrenal androgen excess in CAH than DHEA-S.[4] Levels are significantly elevated in untreated pediatric CAH patients. | Levels can be elevated, particularly in 3β-hydroxysteroid dehydrogenase deficiency, but may be less sensitive than other markers for monitoring treatment. |
| Polycystic Ovary Syndrome (PCOS) | Levels are often elevated in women with PCOS. | Elevated in approximately 20-30% of women with PCOS. |
| Adrenal Tumors | Can be elevated in androgen-producing adrenal tumors. | Pronounced elevations can be indicative of androgen-producing adrenal tumors, particularly adrenocortical carcinomas. |
| Sensitivity & Specificity | Studies suggest greater sensitivity and specificity than DHEA-S for adrenal androgen excess. | Considered a reliable marker for overall adrenal androgen activity but may have lower sensitivity in certain conditions compared to 11-OHA4. |
Biochemical Pathways
The synthesis of adrenal androgens involves a complex cascade of enzymatic reactions. The following diagram illustrates the positions of 11-OHA4 and DHEA-S within this pathway.
Caption: Simplified adrenal androgen biosynthesis pathway.
Experimental Protocols
Accurate quantification of 11-OHA4 and DHEA-S is critical for their use as clinical biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone analysis, offering high sensitivity and specificity. Immunoassays, such as ELISA, are also widely used, particularly for DHEA-S.
Measurement of 11-OHA4 by LC-MS/MS
This protocol outlines a typical method for the quantification of 11-OHA4 in human serum.
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
To 100 µL of serum, add an internal standard (e.g., deuterated 11-OHA4).
-
Load the sample onto an SLE plate.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with an appropriate organic solvent (e.g., dichloromethane).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent mixture (e.g., 50:50 methanol:water).
2. Liquid Chromatography
-
Column: A C18 or similar reversed-phase column is typically used.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium fluoride).
-
Mobile Phase B: Methanol or acetonitrile with a similar modifier.
-
Gradient: A gradient elution is employed to separate the analytes.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 10-20 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
Measurement of DHEA-S by ELISA
This protocol describes a general procedure for a competitive ELISA for DHEA-S.
1. Assay Procedure
-
Pipette 10-25 µL of standards, controls, and patient samples into the appropriate wells of a microtiter plate pre-coated with an anti-DHEA-S antibody.
-
Add 50-200 µL of DHEA-S-Horseradish Peroxidase (HRP) conjugate to each well.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature, often with shaking.
-
Wash the wells multiple times with a wash buffer to remove unbound components.
-
Add 100-150 µL of a chromogenic substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
2. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of DHEA-S in the samples by interpolating their absorbance values on the standard curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of adrenal androgens by LC-MS/MS.
References
- 1. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. DHEAS Hormone Function and PCOS [verywellhealth.com]
- 4. 11beta-hydroxyandrostenedione and delta5-androstenediol as markers of adrenal androgen production in patients with 21-hydroxylase-deficient nonclassic adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Androgenic Activity of 11β-Hydroxyandrost-4-ene-3,17-dione and 11-Ketotestosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the androgenic activity of two adrenal-derived steroids: 11β-Hydroxyandrost-4-ene-3,17-dione (11-OHA4) and 11-ketotestosterone (11-KT). This document synthesizes experimental data to objectively evaluate their performance as androgens, offering insights for research and drug development.
Executive Summary
11-Ketotestosterone (11-KT) is a potent androgen with activity comparable to testosterone (T).[1][2] In contrast, 11β-Hydroxyandrost-4-ene-3,17-dione (11-OHA4) is primarily recognized as a precursor in the biosynthesis of 11-KT.[3][4] While 11-KT directly binds to and activates the androgen receptor (AR) to elicit a biological response, the androgenic potential of 11-OHA4 is largely indirect, relying on its conversion to 11-KT. Recent studies have highlighted the significance of these 11-oxygenated androgens, particularly in conditions of androgen excess and in castration-resistant prostate cancer.[3]
Data Presentation: Quantitative Comparison of Androgenic Activity
The following tables summarize key quantitative data from various studies, comparing the androgenic properties of 11-KT, 11-OHA4, and other relevant androgens like testosterone (T) and dihydrotestosterone (DHT).
Table 1: Androgen Receptor Binding Affinity
| Compound | Receptor Binding Affinity (Ki, nM) | Relative Binding Affinity (vs. Mibolerone) |
| 11-Ketotestosterone (11-KT) | 80.8 | 1.8 ± 0.2 |
| Testosterone (T) | 34.3 | Not Reported |
| Dihydrotestosterone (DHT) | 22.7 | 104.7 |
| Mibolerone (Synthetic Androgen) | 0.38 | 100 |
Data sourced from a study on human androgen receptor binding.
Table 2: Androgen Receptor Agonist Potency and Efficacy
| Compound | Agonist Potency (EC50, nM) | Relative Potency (vs. Mibolerone) | Efficacy (% of Mibolerone max) |
| 11-Ketotestosterone (11-KT) | 1.3 | 21.6 ± 2.1 | 103.5 ± 8.4 |
| Testosterone (T) | 0.8 | Not Reported | Not Reported |
| Dihydrotestosterone (DHT) | 0.3 | Not Reported | Not Reported |
| Mibolerone | 0.06 | 100 | 100 |
Data from transactivation assays using a human androgen receptor.
There is limited direct quantitative data on the intrinsic androgenic activity of 11-OHA4. Its primary role is as a substrate for enzymes that produce more potent androgens.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Androgens exert their effects by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to the physiological and pathophysiological effects of androgens.
References
- 1. 11-Ketotestosterone|Potent Androgen|For Research [benchchem.com]
- 2. 11-Ketotestosterone Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 4. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Steroid Profiling in Polycystic Ovary Syndrome: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Polycystic Ovary Syndrome (PCOS) is the most prevalent endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[1] The biochemical hallmark of PCOS is an excess of androgens, making steroid profiling a critical tool for diagnosis, research, and the development of novel therapeutics. This guide provides a comparative overview of steroid profiles in women with PCOS versus healthy controls, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Steroid Hormone Levels
Steroid profiling in PCOS reveals a distinct signature of elevated androgen precursors and androgens. The following tables summarize quantitative data from studies utilizing mass spectrometry-based methods, offering a more accurate and specific measurement compared to immunoassays.[2][3]
Table 1: Serum Steroid Concentrations in Women with PCOS vs. Controls (LC-MS/MS)
| Steroid | PCOS (mean/median) | Controls (mean/median) | Fold Change/Significance | Reference |
| Testosterone (T) | Higher | Lower | Significantly Increased | [2] |
| Androstenedione (A4) | Higher | Lower | Significantly Increased | [2] |
| Dehydroepiandrosterone (DHEA) | Higher | Lower | Significantly Increased | |
| Dihydrotestosterone (DHT) | No Significant Difference | No Significant Difference | - | |
| Estrone (E1) | Higher | Lower | Significantly Increased | |
| Estradiol (E2) | Higher | Lower | Increased | |
| 17-hydroxyprogesterone (17OHP) | No Significant Difference | No Significant Difference | - | |
| Progesterone (P4) | No Significant Difference | No Significant Difference | - | |
| Cortisol | No Significant Difference | No Significant Difference | - | |
| Free Androgen Index (FAI) | Higher | Lower | Significantly Increased |
Table 2: Urinary Steroid Metabolite Excretion in Women with PCOS vs. Controls (GC-MS)
| Steroid Metabolite | PCOS (median) | Controls (median) | Fold Change (PCOS vs. Controls) | Significance | Reference |
| Dehydroepiandrosterone (DHEA) | Higher | Lower | 4.9-fold | p<0.001 | |
| Androstenediol | Higher | Lower | 3.0-fold | p<0.001 | |
| Pregnenetriol | Higher | Lower | 2.8-fold | p<0.001 | |
| 16α-OH-dehydroepiandrosterone | Higher | Lower | 2.3-fold | p<0.001 | |
| Androstanediol | Higher | Lower | 2.3-fold | p<0.001 | |
| Pregnanediol | Lower | Higher | 1.6-fold (in controls) | p=0.0019 | |
| Estriol | Lower | Higher | 1.4-fold (in controls) | p=0.027 |
Key Steroidogenic Enzyme Dysregulation in PCOS
The altered steroid profile in PCOS is a direct consequence of dysregulated activity of key enzymes in the steroidogenesis pathway. Theca cells from women with PCOS exhibit an intrinsic abnormality leading to excessive androgen production.
-
Increased CYP17A1 (17α-hydroxylase/17,20-lyase) Activity : This is a pivotal enzyme in androgen synthesis. Studies have shown elevated CYP17A1 activity in theca cells of women with PCOS, leading to increased production of androgen precursors.
-
Increased 3β-hydroxysteroid dehydrogenase (3βHSD) Activity : This enzyme is also implicated in the enhanced production of testosterone precursors in PCOS theca cells.
-
Decreased Aromatase (CYP19A1) Activity : While androgen production is upregulated, the conversion of androgens to estrogens by aromatase in granulosa cells is relatively deficient, contributing to the hyperandrogenic state.
Experimental Protocols
Accurate and reliable quantification of steroid hormones is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard methods for comprehensive steroid profiling.
Protocol 1: Serum Steroid Profiling by LC-MS/MS
This method allows for the simultaneous measurement of multiple steroids from a single serum sample.
1. Sample Preparation:
- A small volume of serum (e.g., 100 µL) is used.
- Internal standards (stable isotope-labeled versions of each analyte) are added to the serum sample for accurate quantification.
- Proteins are precipitated using a solvent like acetonitrile.
- The supernatant is collected and subjected to liquid-liquid extraction or solid-phase extraction to isolate the steroids.
- The extracted sample is dried and reconstituted in a mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC):
- A reversed-phase C18 column is typically used for separation.
- A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium fluoride is employed to separate the different steroid hormones based on their polarity.
3. Tandem Mass Spectrometry (MS/MS):
- The separated steroids from the LC column are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each steroid, a specific precursor ion is selected and fragmented, and a specific product ion is monitored for detection and quantification. This provides high selectivity and sensitivity.
Protocol 2: Urinary Steroid Profiling by GC-MS
This protocol is used for analyzing the excretion of steroid metabolites over a 24-hour period.
1. Sample Preparation:
- A 24-hour urine collection is performed.
- An aliquot of the urine is taken.
- Enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) is performed to cleave conjugated steroids (glucuronides and sulfates) to their free form.
- Internal standards are added.
- The free steroids are extracted using a solid-phase extraction cartridge.
- The extracted steroids are derivatized (e.g., methyloxime-trimethylsilyl ethers) to increase their volatility and thermal stability for GC analysis.
2. Gas Chromatography (GC):
- The derivatized sample is injected into the GC.
- A capillary column (e.g., DB-1 or HP-5) is used to separate the steroid derivatives based on their boiling points and interactions with the stationary phase.
- A temperature program is used to elute the steroids.
3. Mass Spectrometry (MS):
- The separated steroid derivatives are ionized by electron impact (EI).
- The mass spectrometer scans a range of mass-to-charge ratios (m/z) to obtain a mass spectrum for each compound.
- Identification is based on the retention time and the unique fragmentation pattern of each steroid derivative. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dysregulated steroidogenesis pathway in PCOS theca cells.
Caption: General experimental workflow for steroid profiling.
Caption: Key steroid markers associated with PCOS.
References
- 1. Biomarkers in Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous Measurement of Thirteen Steroid Hormones in Women with Polycystic Ovary Syndrome and Control Women Using Liquid Chromatography-Tandem Mass Spectrometry | PLOS One [journals.plos.org]
Serum vs. Urinary 11β-Hydroxyandrostenedione: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relationship between serum and urinary levels of 11β-hydroxyandrostenedione (11-OHA4) is crucial for accurate biomarker assessment and clinical trial monitoring. This guide provides a comprehensive comparison, supported by available experimental data, to delineate the correlation between these two important measures of adrenal androgen activity.
While a direct quantitative correlation between serum 11β-hydroxyandrostenedione and its unchanged urinary counterpart is not extensively documented in current scientific literature, significant insights can be drawn from the correlation of its urinary metabolites with circulating serum androgens. Research indicates that the focus of clinical and scientific investigation has predominantly been on the urinary metabolites of 11-oxygenated androgens, as they are believed to provide a more comprehensive picture of the metabolic clearance of their serum precursors.
Correlation Data: Serum Androgens and Urinary 11-Oxygenated Metabolites
A key study investigating the relationship between serum androgens and urinary androgen metabolites in girls provides the most direct available data on this topic. The study found a weak correlation between two specific 11-oxygenated urinary metabolites and a panel of serum androgens.
| Urinary Metabolite | Serum Androgen Panel* | Pearson's Correlation Coefficient (r) |
| 5α-androstane-3α-ol-11,17-dione (11-O-An) | DHEA-S, Androstenedione, Testosterone, Free Testosterone | 0.07 - 0.30[1] |
| 5β-androstane-3α,11β-diol-17-one (11-OH-Et) | DHEA-S, Androstenedione, Testosterone, Free Testosterone | 0.07 - 0.30[1] |
*The serum androgen panel included Dehydroepiandrosterone-sulfate (DHEA-S), Androstenedione, Testosterone, and Free Testosterone. The study did not report a direct correlation with serum 11β-hydroxyandrostenedione.
This weak correlation suggests that while there is a relationship, urinary metabolite levels are influenced by various metabolic processes and may not serve as a direct proxy for real-time serum concentrations of the parent steroid, 11-OHA4.
Experimental Protocols
The measurement of 11β-hydroxyandrostenedione and its metabolites in both serum and urine requires sensitive and specific analytical techniques. The following are detailed methodologies commonly cited in research.
Serum 11β-Hydroxyandrostenedione Analysis
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Serum samples are typically stored at -80°C until analysis.
-
A small volume of serum (e.g., 100-500 µL) is thawed on ice.
-
An internal standard (e.g., a deuterated form of 11-OHA4) is added to each sample for accurate quantification.
-
Proteins are precipitated by adding a solvent like methanol or acetonitrile, followed by vortexing and centrifugation.
-
The supernatant is collected and may undergo further solid-phase extraction (SPE) for cleanup and concentration of the analytes.
-
The purified extract is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analytes are separated on a C18 or similar reversed-phase column using a gradient of mobile phases, typically water with a small amount of formic acid and an organic solvent like methanol or acetonitrile.
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for 11-OHA4 and its internal standard.
-
Urinary 11-Oxygenated Metabolite Analysis
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
A 24-hour or spot urine sample is collected and stored at -20°C or lower.
-
An aliquot of the urine sample is thawed and an internal standard is added.
-
Enzymatic hydrolysis using β-glucuronidase/sulfatase is performed to cleave conjugated metabolites.
-
The free steroids are then extracted from the urine matrix using a liquid-liquid extraction (LLE) with a solvent like diethyl ether or a solid-phase extraction (SPE) cartridge.
-
The extracted steroids are derivatized to make them volatile for GC analysis. Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
The analytes are separated based on their boiling points and interaction with the stationary phase of the capillary column.
-
The separated compounds elute from the GC column and enter the mass spectrometer.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target metabolites.
-
Visualizing the Metabolic Pathway and Analytical Workflow
To better understand the relationship between serum 11-OHA4 and its urinary metabolites, the following diagrams illustrate the key metabolic steps and the general workflow for their comparative analysis.
Caption: Metabolic pathway of 11β-hydroxyandrostenedione.
Caption: Experimental workflow for comparing serum and urinary androgens.
References
Differentiating Adrenal and Ovarian Hyperandrogenism: The Role of 11β-Hydroxyandrost-4-ene-3,17-dione
A Comparative Guide for Researchers and Drug Development Professionals
Hyperandrogenism, the clinical manifestation of excessive androgen production, is a common endocrine disorder in women. Pinpointing the source of this excess—whether from the adrenal glands or the ovaries—is crucial for accurate diagnosis and the development of targeted therapies. Emerging evidence highlights the utility of 11β-hydroxyandrost-4-ene-3,17-dione (11-OHA4), an adrenal-derived androgen, in distinguishing between these two etiologies. This guide provides a comparative analysis of 11-OHA4 levels in adrenal versus ovarian hyperandrogenism, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the circulating levels of 11-OHA4 and the ratio of androstenedione (A4) to 11-OHA4 in various patient populations. These values, derived from studies utilizing mass spectrometry and immunoassays, demonstrate a clear distinction between adrenal and ovarian sources of androgen excess.
| Patient Group | N | Mean 11-OHA4 (nmol/L) | Standard Deviation (nmol/L) | Reference |
| Normal Women | 27 | 5.0 | 2.3 | [1][2] |
| Polycystic Ovary Syndrome (PCO) | - | 5.0 | 2.1 | [2] |
| Hyperandrogenic Chronic Anovulation | 25 | Elevated (specific mean not provided) | - | [1] |
| Congenital Adrenal Hyperplasia (CAH) | 7 | Elevated (specific mean not provided) | - | [1] |
Table 1: Serum 11β-Hydroxyandrost-4-ene-3,17-dione (11-OHA4) Levels.
| Patient Group | N | Mean A4:11-OHA4 Ratio | Standard Deviation | Reference |
| Normal Women | - | 1.1 | 0.5 | |
| Polycystic Ovary Syndrome (PCO) | - | 2.0 | 0.7 | |
| Hyperandrogenic Chronic Anovulation | 25 | Significantly Higher than Controls | - | |
| Congenital Adrenal Hyperplasia (CAH) | 7 | Significantly Lower than Controls | - |
Table 2: Ratio of Serum Androstenedione (A4) to 11β-Hydroxyandrost-4-ene-3,17-dione (11-OHA4).
Experimental Protocols
The data presented in this guide are based on rigorous experimental methodologies. The following is a detailed description of a common protocol for the measurement of 11-OHA4 and other androgens.
Objective: To determine the serum concentrations of 11-OHA4, androstenedione, testosterone, and other relevant steroids to differentiate between adrenal and ovarian hyperandrogenism.
Patient Population: The study typically includes healthy control women, women diagnosed with Polycystic Ovary Syndrome (PCOS) based on established criteria (e.g., Rotterdam criteria), and women with confirmed Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency.
Sample Collection:
-
Fasting serum samples are collected in the early morning (e.g., between 8:00 AM and 9:00 AM) to account for diurnal variations in hormone levels.
-
For premenopausal women, blood samples are ideally collected in the early follicular phase of the menstrual cycle.
Analytical Method:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard method for steroid hormone analysis due to its high specificity and sensitivity.
-
Sample Preparation: Serum samples undergo a protein precipitation step, followed by liquid-liquid extraction or solid-phase extraction to isolate the steroids.
-
Chromatographic Separation: The extracted steroids are separated using a high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometric Detection: The separated steroids are ionized and detected by a tandem mass spectrometer, which allows for precise quantification of each analyte based on its mass-to-charge ratio.
-
-
Radioimmunoassay (RIA): While less specific than LC-MS/MS, RIA has been historically used for hormone measurement. This method involves a competitive binding reaction between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites.
Dexamethasone Suppression Test: To further assess the adrenal contribution to androgen excess, a dexamethasone suppression test may be performed.
-
Patients receive a low dose of dexamethasone (e.g., 2 mg) for a specified period (e.g., 7 days).
-
Serum androgen levels are measured before and after the administration of dexamethasone. A significant suppression of androgens post-dexamethasone indicates an adrenal origin.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key steroidogenic pathways in the adrenal gland and ovary, as well as a typical experimental workflow for diagnosing hyperandrogenism.
Caption: Adrenal steroidogenesis pathway highlighting the synthesis of 11β-Hydroxyandrostenedione.
Caption: Ovarian steroidogenesis pathway leading to androgen and estrogen production.
Caption: A logical workflow for the differential diagnosis of hyperandrogenism.
References
- 1. The ratio of androstenedione:11 beta-hydroxyandrostenedione is an important marker of adrenal androgen excess in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum 11 beta-hydroxyandrostenedione as an indicator of the source of excess androgen production in women with polycystic ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 11-Oxygenated Androgen Profiles Across Vertebrate Species
An Objective Guide for Researchers and Drug Development Professionals
The landscape of androgen biology is expanding with the resurgent interest in 11-oxygenated androgens (11-OAs), a class of steroids once considered minor players in human physiology.[1][2] While testosterone has long been the focal point, it is now understood that 11-OAs, particularly 11-ketotestosterone (11KT), are potent androgens that significantly contribute to the overall androgenic state, especially in women, children, and certain pathological conditions.[2][3][4] This guide provides a comparative overview of 11-OA profiles across different species, offering valuable insights for researchers in endocrinology and professionals in drug development.
Quantitative Comparison of Circulating 11-Oxygenated Androgens
A comprehensive study utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has provided a broad comparative analysis of C19 steroids, including 11-OAs, across 18 different animal species. The findings reveal significant variation in the circulating levels of these androgens, highlighting key differences between teleost fish, primates, and other mammals.
The data underscores that significant levels of circulating 11-OAs among non-primate mammals are primarily found in pigs and guinea pigs, with concentrations comparable to those in primates. In contrast, species like rats and mice show negligible levels. This makes pigs and guinea pigs potentially suitable animal models for studying the biosynthesis, regulation, and physiological roles of 11-OAs in conditions relevant to human health.
| Species | 11β-hydroxyandrostenedione (11OHA4) (nM) | 11-ketoandrostenedione (11KA4) (nM) | 11β-hydroxytestosterone (11OHT) (nM) | 11-ketotestosterone (11KT) (nM) |
| Primates | ||||
| Human | 2.6 ± 0.2 | 1.1 ± 0.1 | 0.4 ± 0.1 | 0.9 ± 0.1 |
| Chimpanzee | 5.3 ± 0.8 | 1.8 ± 0.2 | 0.6 ± 0.1 | 1.2 ± 0.1 |
| Baboon | 2.5 ± 0.3 | 0.9 ± 0.1 | 0.2 ± 0.03 | 0.2 ± 0.03 |
| Rhesus Macaque | 2.0 ± 0.2 | 0.6 ± 0.1 | 0.2 ± 0.03 | 0.2 ± 0.03 |
| Other Mammals | ||||
| Pig | 1.2 ± 0.3 | 0.2 ± 0.04 | 0.4 ± 0.1 | 0.1 ± 0.02 |
| Guinea Pig | 2.1 ± 0.3 | 0.6 ± 0.1 | 0.2 ± 0.04 | 0.4 ± 0.1 |
| Teleost Fish | ||||
| Trout (Male) | Not Reported | Not Reported | Not Reported | Substantial levels |
| Trout (Female) | Not Reported | Not Reported | Not Reported | Negligible levels |
Data presented as mean ± SEM. Concentrations are in nmol/L (nM). Data sourced from a study that quantified steroids using LC-MS/MS across 17 species, with males and females pooled for the general analysis.
A key observation is the difference in the origin and sexual dimorphism of 11KT. In teleost fishes, 11KT is a major gonadal androgen, with significantly higher concentrations in males, where it plays a crucial role in male sexual behavior and spermatogenesis. Conversely, in primates, 11KT levels are comparable between males and females, despite significantly higher testosterone levels in males. This suggests that in primates, 11KT is primarily derived from adrenal precursors and is not dependent on testicular production.
Experimental Protocols
The accurate quantification of 11-oxygenated androgens is critical for understanding their physiological roles. The primary method cited in recent comparative studies is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Methodology: Serum Steroid Quantification by LC-MS/MS
-
Sample Preparation: A simple protein precipitation step is often employed to prepare serum samples for analysis. This is a high-throughput alternative to more extensive methods like liquid-liquid extraction and derivatization.
-
Chromatographic Separation: Online solid-phase extraction (SPE) coupled with liquid chromatography is used to separate the various steroid hormones within the sample. This technique allows for rapid analysis, with run times as short as 6.6 minutes per sample.
-
Mass Spectrometry Detection: Tandem mass spectrometry is used for the detection and quantification of the target 11-oxygenated androgens (11OHA4, 11KA4, 11OHT, and 11KT) and other steroid hormones. The use of specific precursor-to-product ion transitions (multiple reaction monitoring) ensures accurate measurement.
-
Validation: The method is fully validated to ensure it meets the required performance characteristics, including lower limits of quantification well below endogenous ranges, and high accuracy and precision (recoveries between 85% and 117% with coefficients of variation ≤ 15%).
This streamlined LC-MS/MS methodology is suitable for high-throughput analysis in routine laboratory settings and allows for the simultaneous measurement of a panel of steroid hormones, providing comprehensive steroid profiling.
Visualizing Key Pathways and Workflows
Adrenal Synthesis of 11-Oxygenated Androgens
The synthesis of 11-oxygenated androgens originates in the adrenal cortex. The key enzyme is cytochrome P450 11β-hydroxylase (CYP11B1), which is expressed in the adrenal glands and catalyzes the 11β-hydroxylation of androstenedione and testosterone.
Caption: Adrenal synthesis pathway of 11-oxygenated androgens.
Experimental Workflow for Steroid Profiling
The process of analyzing 11-oxygenated androgens from serum involves several key steps, from sample collection to data analysis.
Caption: Typical workflow for quantifying 11-oxygenated androgens.
References
The Emergence of 11β-hydroxyandrostenedione Metabolites as Key Players in Prostate Cancer Progression
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of prostate cancer research, particularly in the context of castration-resistant prostate cancer (CRPC), the role of adrenal-derived androgens is gaining significant attention. While testosterone and dihydrotestosterone (DHT) have long been the primary focus of androgen deprivation therapies, emerging evidence highlights the critical contribution of an alternative pathway originating from 11β-hydroxyandrostenedione (11-OHA4). This guide provides a comprehensive comparison of the key metabolites of 11-OHA4, namely 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT), with the classical androgens, testosterone and DHT, supported by experimental data and detailed methodologies.
Introduction to the 11-Oxygenated Androgen Pathway
Prostate cancer is a hormone-dependent disease, driven by the activation of the androgen receptor (AR).[1] Standard androgen deprivation therapy (ADT) aims to reduce testicular androgen production.[2] However, many patients progress to CRPC, where the disease progresses despite castrate levels of testosterone.[2][3] This resistance is often fueled by the intratumoral synthesis of potent androgens from adrenal precursors.[2]
One such precursor, 11-OHA4, is an adrenal C19 steroid that is metabolized into the potent androgens 11KT and 11KDHT. Notably, 11KT has been identified as the predominant circulating active androgen in patients with CRPC, suggesting its pivotal role in driving the disease in a low-testosterone environment. These 11-oxygenated androgens are potent agonists of the AR and can stimulate prostate cancer cell proliferation, making them a compelling area of study for novel therapeutic interventions.
Comparative Androgenic Activity
Experimental data consistently demonstrates that 11KT and 11KDHT exhibit androgenic activity comparable to, and in some aspects, potentially more sustained than testosterone and DHT.
Data Presentation: Quantitative Comparison of Androgenic Potency
The following tables summarize the key quantitative data from in vitro studies, providing a direct comparison of these androgens.
Table 1: Androgen Receptor (AR) Binding Affinity and Transactivation
| Compound | Relative Binding Affinity (Ki, nM) | AR Transactivation (EC50, nM) |
| DHT | Not explicitly stated in the provided text, but is the reference potent androgen. | Not explicitly stated in the provided text, but is the reference potent androgen. |
| 11KDHT | 20.4 | 1.35 |
| Testosterone | Not explicitly stated in the provided text. | Not explicitly stated in the provided text. |
| 11KT | 80.8 | Comparable to Testosterone |
Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. The provided search results did not contain explicit Ki and EC50 values for DHT and Testosterone from the same comparative studies, but they are universally recognized as potent androgens and serve as the benchmark for comparison.
Table 2: Induction of Prostate Cancer Cell Proliferation (Fold Change vs. Vehicle Control)
| Androgen (Concentration) | LNCaP Cells | VCaP Cells |
| DHT (0.1 nM) | 1.4-fold | 1.4-fold |
| 11KDHT (0.1 nM) | 1.6-fold | 1.5-fold |
| Testosterone (0.1 nM) | 1.7-fold | 1.5-fold |
| 11KT (0.1 nM) | 2.0-fold | 1.5-fold |
| DHT (1 nM) | No significant growth | 2.1-fold |
| 11KDHT (1 nM) | Significant proliferation (1.8-fold) | 2.0-fold |
| Testosterone (1 nM) | No significant growth | 1.7-fold |
| 11KT (1 nM) | Significant proliferation (1.8-fold) | 1.9-fold |
| 11KDHT (10 nM) | Significant proliferation (2.2-fold) | Not specified |
| 11KT (10 nM) | Significant proliferation (3.0-fold) | 1.8-fold (significant) |
Note: The biphasic growth response of LNCaP cells to androgens can explain the lack of significant growth at higher concentrations of DHT and Testosterone in this specific experiment.
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows central to understanding the role of 11-OHA4 in prostate cancer.
Caption: Metabolic conversion of 11-OHA4 to potent androgens.
References
Safety Operating Guide
Safe Disposal of 11β-Hydroxyandrost-4-ene-3,17-dione: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 11β-Hydroxyandrost-4-ene-3,17-dione, a steroid compound utilized in research and development, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All manipulations of 11β-Hydroxyandrost-4-ene-3,17-dione and its associated waste should be performed in a designated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Hazard Profile and Disposal Considerations
11β-Hydroxyandrost-4-ene-3,17-dione is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Due to its steroidal nature, it should be handled as a hazardous chemical waste.[1] Some related steroid compounds are suspected of causing cancer and may damage fertility or the unborn child, underscoring the need for cautious handling and disposal.
| Hazard Classification & Disposal Information | Guideline | Primary Hazards | Harmful if swallowed, very toxic to aquatic life with long-lasting effects. | Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | Handling Precautions | Avoid inhalation, skin, and eye contact. Use in a well-ventilated area or fume hood. Do not eat, drink, or smoke during use. | Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | Environmental Precautions | Avoid release to the environment. Do not allow to enter drains. |
Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe and compliant disposal of 11β-Hydroxyandrost-4-ene-3,17-dione.
-
Segregation of Waste: Isolate waste containing 11β-Hydroxyandrost-4-ene-3,17-dione from other laboratory waste streams. It is particularly important to keep it separate from incompatible materials such as strong acids and bases.
-
Containerization: Place all solid waste, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), into a designated, labeled, and leak-proof hazardous waste container. For liquid waste, use a compatible, sealed container.
-
Labeling: Clearly label the hazardous waste container with the full chemical name, "11β-Hydroxyandrost-4-ene-3,17-dione," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Contact EHS: Notify your institution's EHS department for the collection and disposal of the hazardous waste. They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations. The recommended method of destruction for pharmaceutical waste is high-temperature incineration.
Experimental Workflow for Disposal
Caption: Disposal workflow for 11β-Hydroxyandrost-4-ene-3,17-dione.
It is the responsibility of every researcher and laboratory professional to ensure that chemical waste is managed and disposed of in a manner that prioritizes safety and environmental protection. Always consult your institution's specific guidelines and safety data sheets for the most current and detailed information.
References
Essential Safety and Operational Guidance for 11beta-Hydroxyandrost-4-ene-3,17-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 11beta-Hydroxyandrost-4-ene-3,17-dione. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, meeting ASTM D6978 standard.[2] | To prevent skin contact and absorption. |
| Body Protection | Disposable gown | Polyethylene-coated polypropylene or other laminate material.[2] | To protect skin and clothing from contamination. |
| Eye and Face Protection | Safety goggles and face shield | ANSI Z87.1 certified. | To protect against splashes and airborne particles. |
| Respiratory Protection | Respirator | NIOSH-approved respirator appropriate for the assessed risk level. | To prevent inhalation of airborne particles. |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following step-by-step guidance outlines the lifecycle of 11beta-Hydroxyandrost-4-ene-3,17-dione within a laboratory setting.
Experimental Workflow
The following diagram illustrates the standard operating procedure for handling 11beta-Hydroxyandrost-4-ene-3,17-dione from receipt to disposal.
Caption: Workflow for handling 11beta-Hydroxyandrost-4-ene-3,17-dione.
Step-by-Step Handling Procedures
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.
-
-
Storage:
-
Store the compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
-
Preparation and Handling:
-
Always handle this compound within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly donned.
-
Use dedicated equipment (spatulas, glassware) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation:
-
All solid waste contaminated with 11beta-Hydroxyandrost-4-ene-3,17-dione (e.g., gloves, gowns, weigh boats, paper towels) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.
-
-
Disposal Method:
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent pads or other suitable materials.
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Collect all contaminated materials in a sealed hazardous waste container for proper disposal.
Exposure:
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
